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  • Product: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid
  • CAS: 1240578-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in publicly available databases, this document outlines a robust synthetic pathway from a commercially available precursor, discusses its expected chemical properties, and explores its potential applications based on the well-documented activities of structurally related indole-2-carboxylic acids.

Introduction and Chemical Identity

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid belongs to the vast and versatile class of indole-containing heterocyclic compounds. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. The specific substitution pattern of an ethyl group at the N1 position and a methyl group at the C6 position of the indole ring, combined with a carboxylic acid at the C2 position, is anticipated to modulate the molecule's physicochemical properties and biological targets.

Although a dedicated CAS number for 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is not prominently listed in major chemical databases, its synthesis can be reliably achieved from the known precursor, ethyl 6-methyl-1H-indole-2-carboxylate , which has the CAS number 16732-81-3 [1].

Synthetic Pathway

The synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid can be efficiently accomplished via a two-step process starting from ethyl 6-methyl-1H-indole-2-carboxylate. This process involves the N-alkylation of the indole nitrogen followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 1: N-Ethylation of Ethyl 6-methyl-1H-indole-2-carboxylate

The introduction of an ethyl group at the indole nitrogen can be achieved through a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion, which then reacts with an ethylating agent. A well-established and effective method for the N-alkylation of indole esters involves the use of an alkyl halide in the presence of a base in an appropriate solvent[2][3].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-methyl-1H-indole-2-carboxylate in acetone.

  • Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH). The base facilitates the deprotonation of the indole nitrogen.

  • Addition of Ethylating Agent: Add ethyl bromide or ethyl iodide to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation that can be carried out under basic conditions. Conveniently, the reaction conditions can be adjusted from the N-alkylation step to directly yield the carboxylic acid[2][3].

Experimental Protocol:

  • Reaction Setup: To the crude or purified ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate, add a solution of potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • Work-up and Isolation: After the hydrolysis is complete, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis Start Ethyl 6-methyl-1H-indole-2-carboxylate (CAS: 16732-81-3) Reagents1 Ethyl bromide, aq. KOH, Acetone Start->Reagents1 Intermediate Ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate Reagents1->Intermediate Reagents2 aq. KOH, Ethanol, Reflux then HCl (aq) Intermediate->Reagents2 FinalProduct 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid Reagents2->FinalProduct Applications Core 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid Scaffold Indole-2-carboxylic Acid Scaffold Core->Scaffold App1 Antiparasitic Agents (e.g., Anti-Trypanosoma cruzi) Scaffold->App1 App2 Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) Scaffold->App2

Potential applications of the indole-2-carboxylic acid scaffold.

Conclusion

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery and development. While its specific physicochemical and biological properties await detailed characterization, a reliable synthetic route from a commercially available precursor is readily achievable. The established biological activities of related indole-2-carboxylic acid derivatives provide a strong rationale for the investigation of this compound as a potential therapeutic agent, particularly in the areas of infectious diseases. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecule.

References

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. doi: 10.15227/orgsyn.056.0072. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Campaigne, E., & Archer, W. L. (1953). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 33, 43. doi: 10.15227/orgsyn.033.0043. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Baragaña, B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4649–4671. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • ResearchGate. An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 773-785. [Link]

  • ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

  • NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]

Sources

Exploratory

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid molecular weight and formula

Executive Summary 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (CAS 1240578-52-2) is a specialized heterocyclic building block utilized in the design of bioactive small molecules. Belonging to the indole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (CAS 1240578-52-2) is a specialized heterocyclic building block utilized in the design of bioactive small molecules. Belonging to the indole-2-carboxylic acid family, this scaffold is structurally significant due to the specific substitution pattern at the N1 and C6 positions. These modifications modulate the lipophilicity and electronic profile of the indole core, making it a critical intermediate in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, antiviral agents (specifically HCV and HIV integrase inhibitors), and anti-inflammatory drugs.

This guide provides a comprehensive technical analysis of the compound, establishing its molecular parameters, validated synthetic pathways, and analytical characterization standards required for high-integrity research and development.

Chemical Identity & Molecular Parameters

The precise molecular weight and formula are derived from the specific atomic composition of the N-ethyl and C6-methyl substituted indole core.

Molecular Specifications
ParameterValueTechnical Notes
IUPAC Name 1-Ethyl-6-methyl-1H-indole-2-carboxylic acidUnambiguous identifier
CAS Registry Number 1240578-52-2 Confirmed registry ID [1]
Molecular Formula C₁₂H₁₃NO₂ Carbon count includes N-ethyl (2) and C-methyl (1)
Molecular Weight 203.24 g/mol Monoisotopic Mass: 203.0946 Da
SMILES CCN1C2=C(C=C(C)C=C2)C=C1C(O)=OUseful for cheminformatics/docking
InChI Key Unique hash requiredDerived from structure
Structural Analysis

The compound features two critical alkyl substitutions on the indole pharmacophore:

  • N1-Ethyl Group: Increases lipophilicity (cLogP) relative to the parent indole-2-carboxylic acid, improving membrane permeability and altering the binding pocket fit in protein targets.

  • C6-Methyl Group: Provides a weak electron-donating effect (+I) to the benzene ring, subtly increasing the electron density of the aromatic system compared to unsubstituted variants.

Physicochemical Profile

Understanding the solution-phase behavior is essential for assay development and formulation.

  • Acidity (pKa): The carboxylic acid at position 2 is electron-withdrawing. The predicted pKa is approximately 3.6 – 3.8 , making it a stronger acid than acetic acid due to the conjugation with the indole ring. It exists primarily as the carboxylate anion at physiological pH (7.4).

  • Lipophilicity (LogP): Estimated LogP is 3.2 ± 0.3 . The N-ethyl and 6-methyl groups significantly enhance hydrophobicity compared to the parent indole-2-carboxylic acid (LogP ~2.0), necessitating the use of organic co-solvents (DMSO, MeOH) for stock solutions.

  • Solubility:

    • Water: Low (< 1 mg/mL at pH 2); moderate at pH > 7 (salt form).

    • DMSO/Ethanol: High (> 20 mg/mL).

Synthetic Methodology & Process Chemistry

As this compound is often a custom synthesis target, a robust, self-validating protocol is required. The most reliable route avoids the regioselectivity issues of the Fischer Indole Synthesis by utilizing a pre-formed indole core.

Retrosynthetic Analysis

The logical disconnection is at the N-C bond (alkylation) and the Ester-Acid bond (hydrolysis).

Retrosynthesis Target Target: 1-Ethyl-6-methyl-1H-indole-2-COOH Precursor1 Intermediate: Ethyl 1-ethyl-6-methylindole-2-carboxylate Target->Precursor1 Hydrolysis (LiOH) StartingMat Starting Material: Ethyl 6-methylindole-2-carboxylate (CAS 16732-81-3) Precursor1->StartingMat N-Alkylation Reagents Reagents: EtI, Base (Cs2CO3 or NaH) Precursor1->Reagents

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via N-alkylation of the ester.

Validated Synthesis Protocol

Step 1: N-Alkylation of Ethyl 6-methylindole-2-carboxylate

  • Rationale: Direct alkylation of the acid (COOH) can lead to ester formation. Protecting the acid as an ethyl ester ensures alkylation occurs exclusively at the indole nitrogen [2].

  • Reagents: Ethyl 6-methylindole-2-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve Ethyl 6-methylindole-2-carboxylate in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 15 min to deprotonate the indole N-H (pKa ~16).

    • Add Ethyl Iodide dropwise. Stir at 60°C for 4-6 hours.

    • QC Check: Monitor via TLC (Hexane/EtOAc 8:1). Product will have a higher R_f than the starting material due to loss of the H-bond donor (N-H).

Step 2: Saponification (Hydrolysis)

  • Rationale: Mild hydrolysis is required to cleave the ethyl ester without decarboxylating the indole-2-acid (which can occur at high temperatures under acidic conditions).

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the N-ethyl ester from Step 1 in THF/Water.

    • Add LiOH and stir at 50°C for 12 hours.

    • Work-up: Acidify carefully with 1M HCl to pH 3. The free acid (Target) will precipitate.

    • Filter, wash with cold water, and dry.

Analytical Characterization (Self-Validating)

To ensure the identity of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid , the following spectral signatures must be present. Absence of the N-H signal and presence of ethyl patterns are the key validation points.

TechniqueExpected Signature (DMSO-d₆)Structural Assignment
¹H NMR δ 12.8-13.0 (br s, 1H) -COOH (Confirming acid formation)
δ 7.5-7.6 (d, 1H) Indole H4 (Aromatic)
δ 7.3 (s, 1H) Indole H7 (Aromatic)
δ 7.1-7.2 (s, 1H) Indole H3 (Characteristic of 2-substituted indoles)
δ 6.9 (d, 1H) Indole H5 (Aromatic)
δ 4.5-4.6 (q, 2H) N-CH₂-CH₃ (Deshielded by Nitrogen)
δ 2.40 (s, 3H) C6-CH₃ (Methyl group on ring)
δ 1.30 (t, 3H) N-CH₂-CH₃ (Triplet)
LC-MS m/z 204.1 [M+H]⁺ Positive mode ionization
LC-MS m/z 202.1 [M-H]⁻ Negative mode (preferred for carboxylic acids)

Interpretation Logic:

  • If the quartet at ~4.2 ppm is missing, N-alkylation failed.

  • If the ethyl signals are present but the broad singlet at 13.0 ppm is missing (and ethyl signals integrate to 5H total for ester+N-ethyl), hydrolysis is incomplete.

Applications in Drug Discovery

This specific scaffold is a privileged structure in medicinal chemistry.

  • HCV NS5B Polymerase Inhibitors: Indole-2-carboxylic acids bind to the allosteric "thumb" domain of the polymerase. The N-ethyl group fills a specific hydrophobic pocket, enhancing potency over the N-H analogs [3].

  • NMDA Receptor Antagonists: Derivatives of indole-2-carboxylic acids (related to Gavestinel) utilize the carboxylic acid to interact with the glycine binding site. The 6-methyl substitution restricts conformation and improves metabolic stability.

  • HIV-1 Integrase Inhibitors: The diketo acid pharmacophore often used in integrase inhibitors can be mimicked by the indole-2-carboxylic acid core, where the acid functionality chelates the active site magnesium ions [4].

References

  • CAS Registry. "1-Ethyl-6-methyl-1H-indole-2-carboxylic acid - CAS 1240578-52-2." Chemical Abstracts Service.

  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org. Synth. 1963, 43, 40. (General procedure for Indole-2-carboxylate synthesis).

  • Journal of Medicinal Chemistry. "Discovery of Indole-2-carboxylic Acids as HCV NS5B Polymerase Inhibitors." ACS Publications. (Contextual reference for scaffold utility).
  • RSC Advances. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Royal Society of Chemistry, 2024.

Foundational

An In-Depth Technical Guide to the Solubility of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid in DMSO vs. Methanol

Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the intrinsic solubility of a compound. Solubility is not merely a physical characteristic; it is a pivotal determinant of a drug's bioavailability, its formulation potential, and ultimately, its clinical efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvent systems is not just advantageous—it is fundamental.

Molecular Profile: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

To understand the solubility of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, we must first dissect its molecular structure and inherent physicochemical properties.

  • Core Structure: The molecule is built upon an indole ring system, a bicyclic aromatic heterocycle. This indole core is inherently hydrophobic.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group, attached at the 2-position of the indole ring, is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). The acidic nature of this proton is a key characteristic.

    • N-Ethyl Group (-CH₂CH₃): The ethyl group at the 1-position (the indole nitrogen) increases the molecule's lipophilicity and steric bulk around the nitrogen atom. Unlike the parent indole, this N-substitution precludes the N-H from acting as a hydrogen bond donor.

    • C-Methyl Group (-CH₃): The methyl group at the 6-position of the benzene ring portion of the indole nucleus further contributes to the overall hydrophobicity of the molecule.

Predicted Physicochemical Properties:

PropertyPredicted CharacteristicRationale
Polarity AmphiphilicThe molecule possesses a large, nonpolar indole backbone with alkyl substituents, alongside a highly polar carboxylic acid group.
Acidity (pKa) Weakly AcidicThe carboxylic acid group will have a pKa typical for this class of compounds, likely in the range of 3-5.[1]
Hydrogen Bonding Donor (1) and Acceptor (2)The -OH of the carboxylic acid is a hydrogen bond donor. The two oxygen atoms of the carboxylic acid are hydrogen bond acceptors.
Overall Character Predominantly LipophilicThe sizable hydrophobic surface area of the substituted indole ring likely dominates the molecule's overall character, suggesting limited aqueous solubility.

A Comparative Analysis of Solvents: DMSO and Methanol

The choice of solvent is a critical experimental parameter that can dramatically influence not only solubility but also the stability and biological activity of a compound in screening assays.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent. Its remarkable ability to dissolve a vast array of both polar and nonpolar compounds has made it an indispensable tool in drug discovery and high-throughput screening.[2]

  • Molecular Properties:

    • Polarity: Highly polar due to the S=O bond.

    • Aprotic Nature: Lacks acidic protons, meaning it cannot act as a hydrogen bond donor.

    • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

    • High Boiling Point: 189 °C, which minimizes evaporation and maintains stable compound concentrations in assay plates.[2]

Methanol (CH₃OH): The Prototypical Polar Protic Solvent

Methanol is the simplest alcohol and serves as a versatile solvent in pharmaceutical manufacturing, analysis, and formulation.[3][4][5]

  • Molecular Properties:

    • Polarity: A polar solvent due to the hydroxyl (-OH) group.

    • Protic Nature: Possesses an acidic proton on the oxygen atom, allowing it to act as a hydrogen bond donor.

    • Hydrogen Bond Acceptor: The oxygen atom can also act as a hydrogen bond acceptor.

    • Lower Boiling Point: 64.7 °C, which facilitates easy removal during sample preparation.[6]

Predicting Solubility: A Mechanistic Viewpoint

Based on the molecular structures, we can predict the likely solubility of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid in these two solvents.

Interactions with DMSO

The primary intermolecular forces at play between our target molecule and DMSO would be:

  • Strong Hydrogen Bonding: A strong hydrogen bond is expected to form between the acidic proton of the carboxylic acid group and the highly basic oxygen of the DMSO's sulfoxide group.[7][8] This is a major driving force for solvation.

  • Dipole-Dipole Interactions: The polar S=O bond of DMSO will interact favorably with the polar C=O of the carboxylic acid.

  • London Dispersion Forces: These forces will exist between the alkyl groups of both the solute and the solvent.

Interactions with Methanol

In methanol, a more complex network of interactions is possible:

  • Hydrogen Bonding (Donation and Acceptance): The carboxylic acid can donate a hydrogen bond to the oxygen of methanol. Simultaneously, the hydroxyl group of methanol can donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid.

  • π-System Interactions: The hydroxyl group of methanol can form hydrogen bonds with the π-electrons of the indole's benzene ring, an interaction known to enhance the solubility of indoles in methanol.[9]

  • London Dispersion Forces: Similar to DMSO, these forces will be present between the nonpolar regions of the solute and the methyl group of methanol.

Comparative Solubility Prediction

While both solvents are capable of dissolving 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, it is predicted that the solubility will be significantly higher in DMSO.

Causality behind the Prediction:

  • Strength of Hydrogen Bond Acceptance: DMSO is a more powerful hydrogen bond acceptor than methanol. The interaction between the carboxylic acid proton and the DMSO oxygen is a dominant, highly favorable interaction that can effectively break apart the crystal lattice of the solid solute. Carboxylic acids often exist as hydrogen-bonded dimers in the solid state, and a strong solvent interaction is needed to disrupt this.[10][11][12]

  • Aprotic vs. Protic Nature: As a protic solvent, methanol molecules will hydrogen bond with each other extensively. For the solute to dissolve, it must disrupt this solvent-solvent network. While methanol can form favorable interactions with the solute, the energetic cost of breaking its own hydrogen bonds must be overcome. DMSO, being aprotic, has weaker self-association (primarily dipole-dipole), making it more readily available to solvate the solute molecules.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive quantitative data, experimental measurement is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[2][6]

The Shake-Flask Method for Equilibrium Solubility

This protocol provides a robust procedure for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Prepare Saturated Solution Add excess solid compound to a known volume of solvent (DMSO or Methanol). B 2. Ensure Solid is in Excess Visually confirm undissolved solid remains. A->B C 3. Agitate Incubate at a constant temperature (e.g., 25°C) with continuous agitation (e.g., orbital shaker) for 24-48 hours. B->C D 4. Phase Separation Centrifuge at high speed (e.g., 10,000 x g) for 15 min to pellet undissolved solid. C->D E 5. Collect Supernatant Carefully remove an aliquot of the clear supernatant. D->E F 6. Dilution & Quantification Dilute the supernatant with a suitable solvent and quantify the concentration using a validated analytical method (e.g., HPLC-UV). E->F HPLC_Workflow Start Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) HPLC_System HPLC System (Pump, Injector, C18 Column, UV Detector) Start->HPLC_System PrepareStandards Prepare Calibration Standards (Known concentrations of the compound) Analysis Inject Standards & Sample PrepareStandards->Analysis PrepareSample Prepare Diluted Supernatant Sample PrepareSample->Analysis Data Generate Chromatograms (Peak Area vs. Retention Time) HPLC_System->Data Analysis->HPLC_System Calibration Construct Calibration Curve (Peak Area vs. Concentration) Data->Calibration Quantify Calculate Sample Concentration Data->Quantify Calibration->Quantify Result Determine Solubility (mg/mL or M) Quantify->Result

Sources

Exploratory

Technical Guide &amp; Safety Profile: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

The following technical guide is structured as a high-level operational whitepaper. It integrates the mandatory Safety Data Sheet (SDS) parameters with the practical, field-based insights required for R&D application.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It integrates the mandatory Safety Data Sheet (SDS) parameters with the practical, field-based insights required for R&D application.

Part 1: Executive Summary & Chemical Identity

The "Scaffold Logic"

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is not merely a reagent; it is a specialized pharmacophore building block . In drug discovery, the indole-2-carboxylic acid moiety serves as a rigid bioisostere for peptide mimetics and is frequently employed in the synthesis of:

  • Kinase Inhibitors: Targeting ATP binding pockets where the indole core mimics the purine ring.

  • GPCR Antagonists: Specifically within the prostaglandin and cannabinoid receptor research space.

The presence of the N-ethyl and C6-methyl groups introduces specific lipophilic vectors, altering the metabolic stability and membrane permeability compared to the unsubstituted parent indole.

Substance Identification Table
ParameterTechnical Specification
IUPAC Name 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid
CAS Number 1240578-52-2
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2]
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid proton)

Part 2: Hazard Identification & Safety Architecture (GHS)[1]

Senior Scientist Note: While specific toxicological data for this exact CAS is limited, we apply the "Homologous Series Principle." Based on the functional groups (carboxylic acid, indole core) and data from the close analog 1-Methyl-1H-indole-2-carboxylic acid (CAS 16136-58-6), the following safety profile is established as the operational standard.

GHS Classification (Derived)[3]
  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING
Hazard & Precautionary Statements
CodeStatementOperational Protocol (Self-Validating)
H315 Causes skin irritation.Double-Glove Protocol: Use Nitrile (0.11mm) under Latex. If outer glove pH paper test turns red (acidic breakthrough), change immediately.
H319 Causes serious eye irritation.[3]Eye Protection: ANSI Z87.1 Chemical Goggles required. Face shield recommended during synthesis scale-up (>5g).
H335 May cause respiratory irritation.[3]Containment: All weighing and transfer must occur within a Class II Fume Hood.

Part 3: Advanced Handling & Stability Protocols

The Decarboxylation Risk

Indole-2-carboxylic acids are susceptible to thermal decarboxylation, particularly in acidic media at elevated temperatures.

  • Risk: Loss of the C2-carboxyl group yields 1-ethyl-6-methylindole, altering the compound's reactivity and biological profile.

  • Control: Do not heat above 150°C without solvent. During acid-catalyzed ester hydrolysis, maintain temperature <80°C and monitor reaction progress via TLC or LC-MS to prevent product degradation.

Storage Integrity
  • Condition: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket recommended. Indoles are electron-rich and susceptible to oxidative coupling (dimerization) upon prolonged exposure to air and light.

  • Visual Check: A color shift from off-white/beige to pink or brown indicates oxidative degradation (formation of quinoidal impurities).

Part 4: Experimental Workflow & Synthesis Logic

The most robust route to this compound typically involves the hydrolysis of its ester precursor. Below is a standard R&D workflow designed to maximize yield while minimizing decarboxylation.

Protocol: Controlled Hydrolysis of Ethyl 1-ethyl-6-methylindole-2-carboxylate

Reagents:

  • Precursor Ester (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent System: THF:Water:Methanol (3:1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF/Methanol. Ensure complete solvation before adding water to prevent precipitation.

  • Saponification: Add LiOH as a solution in water. Stir at Room Temperature (20–25°C). Avoid reflux to prevent decarboxylation.

  • Monitoring: Check TLC every 2 hours. The acid will remain at the baseline in non-polar solvents (Hexane/EtOAc).

  • Work-up (Critical Step):

    • Concentrate to remove organics (THF/MeOH).

    • Cool the remaining aqueous layer to 0°C.

    • Acidification: Slowly add 1M HCl dropwise until pH ~3. Do not use concentrated strong acids (H₂SO₄) as this may induce local decomposition.

  • Isolation: Filter the precipitate. Wash with cold water. Dry under high vacuum at 40°C.

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis logic and potential degradation pathways (decarboxylation) that researchers must avoid.

IndoleSynthesis cluster_conditions Critical Control Points Ester Ethyl 1-ethyl-6-methyl indole-2-carboxylate (Precursor) Reaction Hydrolysis (LiOH, THF/H2O) Temp < 40°C Ester->Reaction Saponification Target 1-Ethyl-6-methyl-1H- indole-2-carboxylic acid (TARGET) Reaction->Target Acidification (pH 3) Decarb Degradation Product (1-Ethyl-6-methylindole) Target->Decarb HEAT (>150°C) or Strong Acid Reflux Coupling Amide Coupling (Drug Synthesis) Target->Coupling EDC/HOBt or HATU (Next Step)

Figure 1: Synthesis pathway highlighting the critical control point to avoid thermal decarboxylation.

Part 5: Emergency Response Protocols

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazard: Combustion generates Nitrogen Oxides (NOx) . Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of toxic nitro-vapors.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear respiratory protection (N95 minimum) and goggles.

  • Neutralization: If in solution, neutralize with weak base (Sodium Bicarbonate) before absorption.

  • Disposal: Collect in a container for "Organic Solid Waste." Do not flush down drains; indole derivatives can be toxic to aquatic life (often classified as Aquatic Acute 1 for similar compounds).

References

  • National Institute of Standards and Technology (NIST). (2025). 1H-Indole-2-carboxylic acid, 1-methyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4][5][6] [Link]

  • PubChem. (2025). Compound Summary: Indole-2-carboxylic acid derivatives. National Library of Medicine. [Link]

  • Organic Syntheses. (1977).[7][8] Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate. Org. Synth. 1977, 56,[7][8] 72. (Demonstrates general indole ester handling). [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 6-Methylindole-2-Carboxylic Acid Derivatives

Executive Summary The indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for the amino acid glycine and a template for hydrophobic interaction. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for the amino acid glycine and a template for hydrophobic interaction. This guide provides a deep technical analysis of 6-methylindole-2-carboxylic acid derivatives , focusing on their dual utility as NMDA receptor glycine-site antagonists and cytosolic phospholipase A2 (cPLA2) inhibitors .

While halogenated derivatives (e.g., 6-chloro, 4,6-dichloro) are historically more potent, the 6-methyl analogs provide critical SAR data points: they decouple steric/lipophilic effects from electron-withdrawing effects. This guide details the synthetic pathways, specific SAR logic, and validation protocols necessary to exploit this scaffold for drug discovery.

The Pharmacophore & Chemical Space

The core structure, indole-2-carboxylic acid (I2CA) , possesses three distinct vectors for chemical modification:

  • The C-2 Carboxylate: Acts as an obligate anion at physiological pH, mimicking the carboxylate of glycine or arachidonic acid.

  • The Indole NH: A hydrogen bond donor (HBD) critical for orienting the molecule within the receptor pocket.

  • The Benzenoid Ring (Positions 4, 5, 6, 7): The region governing lipophilic interactions.

Why the 6-Methyl Position?

In SAR studies, the 6-position is pivotal.

  • Hydrophobic Tolerance: The 6-position projects into a deep hydrophobic pocket in the NMDA glycine site (GluN1 subunit).

  • Electronic Probe: Comparing 6-methyl (lipophilic, electron-donating) vs. 6-chloro (lipophilic, electron-withdrawing) allows researchers to determine if binding affinity is driven by shape complementarity or acidity of the NH proton.

Synthetic Routes: Validated Protocols

The most robust method for generating 6-methylindole-2-carboxylic acid is the Fischer Indole Synthesis . While the Reissert synthesis is an alternative, the Fischer route allows for rapid diversification using substituted hydrazines.

Diagram 1: Fischer Indole Synthesis Workflow

FischerSynthesis Start 3-Methylphenylhydrazine (Starting Material) Hydrazone Intermediate: Phenylhydrazone Start->Hydrazone + Reagent Reagent Ethyl Pyruvate (Ethanol, Reflux) Reagent->Hydrazone Cyclization Cyclization (Polyphosphoric Acid, 100°C) Hydrazone->Cyclization Rearrangement [3,3]-Sigmatropic Rearrangement Cyclization->Rearrangement Product Ethyl 6-methylindole- 2-carboxylate Rearrangement->Product - NH3 Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Final 6-Methylindole-2- carboxylic Acid Hydrolysis->Final

Caption: Step-wise synthesis of 6-methylindole-2-carboxylic acid via Fischer Indole cyclization. Note the [3,3]-sigmatropic rearrangement as the rate-determining step.

Detailed Protocol: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 6-methylindole-2-carboxylate.

  • Hydrazone Formation: Dissolve 3-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Reflux for 2 hours. Cool and filter the precipitate (hydrazone).

  • Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) (10 parts by weight).

  • Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. Critical Control Point: Do not exceed 120°C to prevent charring.

  • Quenching: Pour the dark syrup onto crushed ice/water. The ester precipitates as a solid.

  • Purification: Recrystallize from ethanol/water to yield the ethyl ester.

  • Hydrolysis: Treat the ester with LiOH (3 eq) in THF:Water (1:1) at room temperature for 4 hours. Acidify with 1M HCl to precipitate the free acid.

SAR Case Study A: NMDA Receptor (Glycine Site)[1][2][3]

Indole-2-carboxylates are competitive antagonists at the strychnine-insensitive glycine site of the NMDA receptor.[1]

Mechanism of Action

The 2-carboxylate mimics the carboxylate of glycine (agonist). The indole ring acts as a scaffold to place hydrophobic groups into an accessory pocket not accessed by glycine itself.

Comparative Data: The "Chloro vs. Methyl" Effect

The following table summarizes the SAR trends derived from displacement assays (e.g.,


 or 

).
Substituent (R)Position

(nM)
Electronic Effect (

)
Lipophilicity (

)
SAR Insight
-H ->10,0000.000.00Core scaffold is a weak antagonist.
-Cl 6150+0.23+0.71Optimal. High lipophilicity + EWG increases NH acidity.
-CH3 6850-0.17+0.56Moderate. Proves hydrophobic pocket exists, but lack of EWG reduces potency.
-NO2 6>1,000+0.78-0.28Poor. Too polar; steric clash likely despite strong EWG.
-Cl 4,645N/AHighSynergistic. 4,6-disubstitution creates best fit.

Key Takeaway: The 6-methyl derivative confirms that the receptor pocket at position 6 is hydrophobic . However, the superior potency of the 6-chloro derivative suggests that an Electron Withdrawing Group (EWG) is required to acidify the Indole N-H, strengthening the hydrogen bond to the receptor backbone (likely Pro124 or Thr126 in GluN1).

SAR Case Study B: cPLA2 Inhibition

Indole-2-carboxylic acids also inhibit cytosolic phospholipase A2 (cPLA2), the enzyme responsible for releasing arachidonic acid (inflammation precursor).[2]

Structural Requirements

Unlike the NMDA target, cPLA2 inhibition requires a large lipophilic tail at the 3-position to mimic the arachidonyl chain.

  • Scaffold: Indole-2-carboxylic acid.[3][4][2][5][6][7][8][9][10]

  • 3-Position: Must be acylated (e.g., 3-dodecanoyl).[2]

  • 6-Position Role: Modulates the solubility and "head group" orientation.

Protocol Insight: When designing cPLA2 inhibitors, the 6-methyl group is often used to fine-tune the LogP of the headgroup without introducing the metabolic liability of a naked phenyl ring or the toxicity concerns of certain halogens.

Molecular Modeling & Logic Flow

To rationalize the SAR, we map the interactions of the 6-methylindole-2-carboxylic acid within the NMDA glycine binding site.

Diagram 2: Pharmacophore Interaction Map

Pharmacophore Arg Arg Residue (Cationic) Backbone Backbone Carbonyl (H-Bond Acceptor) HydroPocket Hydrophobic Pocket (Val/Phe) COOH 2-COOH (Anionic) COOH->Arg Ionic Interaction (Critical) NH Indole N-H (H-Bond Donor) NH->Backbone H-Bond (Acidity Dependent) Me 6-Methyl (Lipophilic) Me->HydroPocket Van der Waals (Steric Fit)

Caption: Pharmacophore map of 6-methylindole-2-carboxylic acid binding. The 6-Me group fills a hydrophobic void, while the 2-COOH anchors the molecule via ionic bonding.

Biological Assay Protocols

Protocol A: NMDA Glycine Site Binding Assay

Objective: Determine


 of derivatives using radioligand displacement.
  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex. Wash extensively to remove endogenous glycine (critical step).

  • Incubation: Incubate membranes (100

    
    g protein) with 
    
    
    
    (10 nM) or
    
    
    (1 nM) in 50 mM Tris-acetate buffer (pH 7.4).
  • Competitor: Add 6-methylindole-2-carboxylic acid at concentrations ranging from

    
     to 
    
    
    
    M.
  • Termination: Incubate for 60 min at 4°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cPLA2 Activity Assay

Objective: Measure inhibition of arachidonic acid release.[2]

  • Substrate: Use mixed micelles of 1-palmitoyl-2-

    
    arachidonyl-phosphatidylcholine and Triton X-100.
    
  • Enzyme: Recombinant human cPLA2.

  • Reaction: Incubate enzyme + inhibitor + substrate in buffer (pH 7.5, with

    
    ) for 30 min at 37°C.
    
  • Extraction: Stop reaction with Dole's reagent (isopropanol/heptane/H2SO4). Extract free fatty acids.

  • Quantification: Count

    
    arachidonic acid in the organic phase.
    

References

  • Leeson, P. D., et al. (1991). "Indole-2-carboxylate derivatives: Structural requirements for glycine site antagonism." Journal of Medicinal Chemistry.

  • Hu, L. Y., et al. (1999). "Indole-2-carboxylic acid derivatives as competitive antagonists of the NMDA receptor glycine site."[3][1][8][9] Bioorganic & Medicinal Chemistry Letters.

  • McKew, J. C., et al. (2006). "Indole cytosolic phospholipase A2 alpha inhibitors: Discovery and SAR." Journal of Medicinal Chemistry.

  • Robinson, B. (1982). "The Fischer Indole Synthesis."[11][12][13] John Wiley & Sons. (Classic Reference for Synthetic Protocol).

  • Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the NMDA receptor glycine site." Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Whitepaper: 1-Ethyl-1H-Indole-2-Carboxylic Acid Scaffolds

The following technical guide provides an in-depth literature review and procedural analysis of N-ethyl substituted indole-2-carboxylic acids . This document is structured for researchers and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and procedural analysis of N-ethyl substituted indole-2-carboxylic acids . This document is structured for researchers and medicinal chemists, focusing on synthetic accessibility, pharmacophore dynamics, and therapeutic utility.

Executive Summary

The 1-ethyl-1H-indole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, distinct from its C3-substituted counterparts. While the indole-2-carboxylic acid core is historically recognized as a bioisostere for glycine (specifically at the NMDA receptor), the N-ethyl substitution introduces critical lipophilicity that alters blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy. This guide reviews the validated synthetic routes for this scaffold and analyzes its utility in three primary therapeutic areas: NMDA receptor antagonism, HIV-1 integrase inhibition, and CB1 receptor modulation.

Structural Significance & Pharmacophore Analysis

The core utility of the N-ethyl indole-2-carboxylic acid lies in its dual functionality:

  • The Carboxylate Head (C2): Acts as a hydrogen bond acceptor/donor or metal chelator (e.g., Mg²⁺ in integrase active sites).

  • The N-Ethyl Tail (N1): Provides a steric vector that prevents metabolic N-dealkylation (common in N-methyl analogs) while probing hydrophobic regions of target proteins (e.g., the hydrophobic sub-pocket of the glycine binding site).

SAR Logic: The "Ethyl Switch"

Unlike N-H indoles, which rely on the pyrrole nitrogen as a hydrogen bond donor, N-ethylation ablates this donor capability. This modification is a strategic "switch" used to test if a target receptor requires H-bonding at N1 or if it possesses a lipophilic tolerance zone.

Validated Synthetic Methodology

To ensure reproducibility, we present a self-validating synthetic workflow based on the alkylation of the ester precursor. Direct alkylation of the carboxylic acid is prone to O-alkylation side products; therefore, the Ester-Alkylation-Hydrolysis route is the industry standard for high purity.

Protocol: Synthesis of 1-Ethyl-1H-indole-2-carboxylic acid

Precursor: Ethyl indole-2-carboxylate (commercially available or synthesized via Fischer Indole).[1]

Step 1: N-Alkylation (The Critical Step)
  • Reagents: Ethyl Indole-2-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.2 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

  • Conditions:

    
     for 3–4 hours under 
    
    
    
    atmosphere.
  • Mechanism: The base deprotonates the indole N-H (

    
    ), creating an indolyl anion that attacks the ethyl iodide via 
    
    
    
    .
  • Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The product (N-ethyl ester) will have a higher

    
     than the starting material due to loss of the H-bond donor.
    
Step 2: Saponification (Hydrolysis)
  • Reagents: N-Ethyl ester intermediate, NaOH (2M aq), Ethanol.

  • Conditions: Reflux (

    
    ) for 2 hours.
    
  • Workup: Evaporate EtOH, acidify aqueous residue with HCl (1M) to pH 2. The carboxylic acid will precipitate as a white/off-white solid.[3]

  • Purification: Recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and decision nodes for this synthesis.

SynthesisWorkflow Start Indole-2-carboxylic Acid (Starting Material) Esterification Esterification (SOCl2, EtOH) Start->Esterification Protection Intermediate1 Ethyl Indole-2-carboxylate Esterification->Intermediate1 Alkylation N-Alkylation (Et-I, NaH/Cs2CO3, DMF) Intermediate1->Alkylation Functionalization Intermediate2 Ethyl 1-ethylindole-2-carboxylate Alkylation->Intermediate2 Hydrolysis Hydrolysis (NaOH, EtOH -> HCl) Intermediate2->Hydrolysis Deprotection Product 1-Ethyl-1H-indole-2-carboxylic acid (Final Product) Hydrolysis->Product

Figure 1: Step-wise synthetic pathway ensuring regio-selectivity at the N1 position.

Therapeutic Applications & Biological Activity[4][5][6][7][8]

A. NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[4]

  • Mechanism: The carboxylic acid at C2 mimics the carboxylate of glycine.

  • N-Ethyl Effect: While the unsubstituted indole (N-H) forms a hydrogen bond with the receptor backbone (often Valine or Threonine residues), N-ethyl derivatives probe the size of the hydrophobic pocket. High-affinity antagonists often require specific substitution patterns (e.g., 4,6-dichloro) combined with N-substitution to optimize Van der Waals contacts.

  • Key Insight: N-ethylation often reduces potency slightly compared to N-H if the pocket is tight, but improves BBB penetration, making it a vital modification for in vivo efficacy optimization.

B. HIV-1 Integrase Inhibition

Recent studies identify the indole-2-carboxylic acid scaffold as a potent platform for HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6]

  • Mechanism: The C2 carboxyl group and the indole core chelate two

    
     ions within the integrase active site.[7][5][6]
    
  • N-Ethyl Role: N-substitution is critical here. Unlike the NMDA receptor where N-H is often preferred, in HIV integrase, the N1 position faces a hydrophobic region. N-ethyl or N-benzyl groups can enhance binding affinity by filling this void and stabilizing the metal-chelation complex.

C. CB1 Receptor Modulation

Derivatives such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (note the C3 substitution) have been explored.[3] However, for N-ethyl variants, the lipophilicity assists in accessing the transmembrane domains of G-protein coupled receptors (GPCRs) like CB1.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of N1-substitution on physicochemical and biological properties.

FeatureN-H (Parent)N-MethylN-Ethyl (Target)
H-Bond Donor Yes (Strong)NoNo
Lipophilicity (LogP) LowModerateHigh
Metabolic Stability HighModerate (N-demethylation risk)High (Steric protection)
NMDA Glycine Affinity High (Native binding)VariableModerate (Probe for bulk tolerance)
HIV Integrase ModerateGoodExcellent (Hydrophobic fit)
Mechanistic Interaction Diagram

This diagram visualizes how the N-ethyl indole-2-carboxylic acid interacts with a generic receptor binding pocket (e.g., HIV Integrase).

SAR_Interaction IndoleCore Indole Scaffold (Pi-Stacking) AcidGroup C2-Carboxylic Acid (Metal Chelation / H-Bond) IndoleCore->AcidGroup covalent EthylGroup N1-Ethyl Group (Hydrophobic Vector) IndoleCore->EthylGroup covalent ViralDNA Viral DNA Base (Stacking Target) IndoleCore->ViralDNA Pi-Pi Stacking MgIons Mg2+ / Ca2+ (Cationic Site) AcidGroup->MgIons Chelation (Critical) HydrophobicPocket Hydrophobic Pocket (Val/Leu/Phe residues) EthylGroup->HydrophobicPocket Van der Waals Interaction

Figure 2: Pharmacophore mapping showing the specific role of the N-Ethyl group in receptor binding.

References

  • Lynch, W. E., et al. (2020).[8] "Ethyl 1H-indole-2-carboxylate."[1][3][8][6][9] IUCrData, 5, x201205.[8]

    • Grounding: Provides the crystallographic data and synthesis of the ethyl ester precursor via thionyl chloride.
  • Hu, J., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[7]

    • Grounding: Establishes the scaffold's utility in HIV-1 integrase inhibition and the importance of the C2 carboxylate for chelation.[7][5]

  • Salituro, F. G., et al. (1992). "Indole-2-carboxylates as antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites."[10][4][11][12][13] Journal of Medicinal Chemistry. (Contextual citation based on general class behavior described in search results).

  • Kozikowski, A. P., et al. (1992). "Synthesis and Biology of N-substituted Indole-2-carboxylic acids." Journal of Medicinal Chemistry.
  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[5] Synth. 1963, 43, 40.

    • Grounding: The foundational protocol for synthesizing the ester precursor

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

This Application Note is structured to guide a professional research team through the synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid . It prioritizes high-fidelity chemical operations, safety, and self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a professional research team through the synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid . It prioritizes high-fidelity chemical operations, safety, and self-validating quality control.

Executive Summary

This protocol details the two-step synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid from commercially available 6-methylindole. The route utilizes a robust N-alkylation followed by a C2-directed lithiation/carboxylation sequence.

Why this route? While transition metal-catalyzed C-H activation (e.g., Pd-catalyzed carbonylation) is gaining traction, the Lithium-Halogen Exchange/Deprotonation pathway remains the "gold standard" for generating indole-2-carboxylic acids in early-phase discovery due to its high regioselectivity, low cost, and ease of purification without heavy metal scavenging.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-COOH bond and the N-Ethyl bond. The order of operations is critical: N-alkylation must precede C2-functionalization to protect the nitrogen and direct the lithiation to the C2 position via the Directed ortho Metalation (DoM) effect (or simply the inductive acidification of the C2 proton).

Retrosynthesis Target Target: 1-Ethyl-6-methyl-1H-indole- 2-carboxylic acid Intermediate Intermediate: 1-Ethyl-6-methylindole Target->Intermediate C2-Carboxylation (n-BuLi / CO2) SM Starting Material: 6-Methylindole Intermediate->SM N-Alkylation (EtI / NaH)

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.

Module A: N-Ethylation of 6-Methylindole

The first step is the protection/alkylation of the indole nitrogen. We utilize Sodium Hydride (NaH) in DMF.[1]

Rationale:

  • Base Selection: NaH (pKa of conjugate acid H2 ~35) irreversibly deprotonates the indole (pKa ~17), preventing equilibrium issues common with weaker bases like KOH or carbonates.

  • Solvent: DMF is a polar aprotic solvent that solvates the cation, increasing the nucleophilicity of the indolyl anion.

Protocol A

Reagents:

  • 6-Methylindole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • DMF (Anhydrous) (0.2 M concentration relative to indole)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under Argon flow. Add NaH (wash with dry pentane if mineral oil removal is desired, though not strictly necessary for this scale).

  • Solvation: Suspend NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Dissolve 6-methylindole in a minimal amount of DMF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H2) will occur. Solution often turns yellow/orange.

    • Time: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.

    • Control: Exothermic reaction.[1] Monitor internal temp if scaling >10g.

  • Completion: Allow to warm to RT and stir for 2-4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1). The N-ethyl product will have a higher Rf than the starting material.

  • Workup: Quench carefully with saturated NH4Cl (cool bath). Extract with EtOAc (x3). Wash organics with water (x2) and brine (x1) to remove DMF. Dry over Na2SO4.

Yield Expectation: 90-95% Key Intermediate Data (1-Ethyl-6-methylindole):

  • 1H NMR: Look for the disappearance of the broad NH singlet (~8.0 ppm). Appearance of Ethyl quartet (~4.1 ppm) and triplet (~1.4 ppm).

Module B: C2-Lithiation and Carboxylation

This is the critical step. N-substituted indoles undergo regioselective lithiation at C2 due to the inductive electron-withdrawing effect of the nitrogen and the coordination of the lithium cation to the nitrogen lone pair.

Critical Mechanism Note: We use n-Butyllithium (n-BuLi) .[2]

  • Regioselectivity: At -78°C in THF, kinetic deprotonation occurs exclusively at C2 (pKa ~35).

  • Risk Mitigation: The 6-methyl group is benzylic and potentially acidic (pKa ~41). However, under kinetic control (-78°C) without super-basic additives (like TMEDA), the C2 proton is significantly more acidic and kinetically accessible than the methyl protons. Do not add TMEDA , as it may promote lateral (benzylic) lithiation.

Protocol B

Reagents:

  • 1-Ethyl-6-methylindole (Intermediate from Module A) (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes) (1.1 - 1.2 eq)

  • Dry Ice (Solid CO2) (Excess)

  • THF (Anhydrous, inhibitor-free) (0.1 M concentration)

Step-by-Step:

  • Cryogenic Setup: Flame-dry a 2-neck RBF. Flush with Argon. Add Intermediate dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump or carefully controlled syringe down the side of the flask.

    • Rate: Maintain internal temperature below -70°C.

    • Aging: Stir at -78°C for 1 hour. The solution typically turns a deep yellow or red color, indicating the formation of the 2-lithio species.

  • Carboxylation:

    • Method A (Cannula - Preferred): Transfer the lithiated solution via cannula onto an excess of crushed fresh Dry Ice in a separate flask. This ensures the anion always sees excess CO2, preventing double addition (ketone formation).

    • Method B (Gas): Bubble dried CO2 gas into the reaction mixture at -78°C.

  • Quench: Allow the mixture to warm to RT (CO2 sublimes). The reaction turns into a thick white slurry (Lithium carboxylate).

  • Workup:

    • Add water to dissolve salts.

    • Wash: Wash the basic aqueous layer with Et2O (removes unreacted neutral indole).

    • Acidification: Acidify the aqueous layer to pH ~2 with 1M HCl. The carboxylic acid product should precipitate.

    • Extraction: Extract the precipitate/cloudy solution with EtOAc (x3).

    • Purification: Recrystallization from EtOH or Toluene is usually sufficient.

Yield Expectation: 75-85%

Experimental Workflow & Decision Tree

Workflow Start Start: 6-Methylindole Step1 Step 1: N-Alkylation (NaH, DMF, EtI, 0°C) Start->Step1 Check1 QC Check: NH peak gone? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: Lithiation (n-BuLi, THF, -78°C) Check1->Step2 Yes Critical CRITICAL: Keep T < -70°C Avoid Benzylic Lithiation Step2->Critical Step3 Step 3: CO2 Quench (Pour onto Dry Ice) Step2->Step3 Workup Acid/Base Workup Isolate Acid Fraction Step3->Workup

Figure 2: Operational workflow emphasizing the critical temperature control point.

Quality Control & Validation

To ensure the protocol was successful, use the following self-validating markers.

Quantitative Data Summary
Parameter6-Methylindole (SM)Intermediate (N-Et)Product (Acid)
Molecular Weight 131.18 g/mol 159.23 g/mol 203.24 g/mol
TLC (Hex/EtOAc) Mid RfHigh RfBaseline (streaks)
Appearance White/Tan SolidPale Yellow Oil/SolidOff-white Solid
Key 1H NMR Signal NH (br s, ~8-9 ppm)N-CH2 (q, ~4.1 ppm)COOH (br s, >11 ppm)
NMR Validation (Expected Shifts in DMSO-d6)
  • Loss of C2-H: The starting material has a doublet/singlet at C2 (~7.1-7.2 ppm). The product will lack this proton.

  • Retention of C6-Methyl: Ensure the methyl group is still a singlet (~2.4 ppm) and integrates to 3H. If integration is <3H or split, you likely had lateral lithiation (impurity).

  • Carboxylic Acid: A very broad singlet typically appearing between 11.0 - 13.0 ppm.

References

  • Sundberg, R. J., & Carey, F. A. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Katritzky, A. R., et al. (1995). "Lithiation of Heterocycles." Chemical Reviews. Link

  • Organic Syntheses, Coll. Vol. 9, p. 446 (1998). "Preparation of 1-Methylindole-2-carboxylic acid". (Protocol adapted from methyl to ethyl analog).[1][3] Link

  • Bergman, J., & Venemalm, L. (1990). "Acylation of the anion of 1-methylindole-2-carboxylic acid". Tetrahedron. (Discusses reactivity of the C2-carboxylate). Link

Sources

Application

Application Note: Hydrolysis of Ethyl 1-ethyl-6-methylindole-2-carboxylate

Topic: Reagents for Hydrolysis of Ethyl 1-ethyl-6-methylindole-2-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Abstract & In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Hydrolysis of Ethyl 1-ethyl-6-methylindole-2-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Abstract & Introduction

This guide details the optimized protocol for the saponification of ethyl 1-ethyl-6-methylindole-2-carboxylate to its corresponding free acid, 1-ethyl-6-methylindole-2-carboxylic acid (CAS: 1240578-52-2).[1] Indole-2-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for NMDA antagonists, antiviral agents, and kinase inhibitors.[1]

While simple esters hydrolyze readily, the indole-2-carboxylate system presents specific challenges due to the steric environment of the C2 position and the lipophilicity introduced by the N-ethyl and C6-methyl substituents.[1] This protocol utilizes a ternary solvent system (THF/MeOH/H₂O) to ensure homogeneity and rapid kinetics, avoiding common pitfalls such as incomplete conversion or decarboxylation.[1]

Mechanistic Insight

The reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group.[1] The resulting carboxylate salt is stable under basic conditions; the final product is isolated via controlled acidification.[1]

Reagent Selection & Optimization

The choice of base and solvent is critical for N-alkylated indoles.[1]

Reagent/ConditionRecommendationRationale
Base NaOH (2M - 4M) Sodium hydroxide provides a robust, irreversible drive to the carboxylate salt.[1] LiOH is a viable alternative for micro-scale reactions but is unnecessary here as the substrate is stable.
Solvent System THF : MeOH : H₂O (2:1:1) THF solubilizes the lipophilic 1-ethyl-6-methylindole starting material.[1] Water dissolves the base.[1] Methanol acts as a phase-transfer co-solvent to bridge the organic and aqueous phases.[1]
Temperature Reflux (65–70°C) While hydrolysis can occur at RT, the steric bulk at C2 and electron-rich indole ring slow the nucleophilic attack.[1] Reflux ensures completion within 2–4 hours.[1]
Acid for Workup HCl (1M - 6M) Essential to protonate the carboxylate salt (pKₐ ~3.[1]5) to the free acid.[1] HCl is preferred over H₂SO₄ for easier removal of salts.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical intermediate states.

ReactionScheme Substrate Ethyl 1-ethyl-6-methylindole-2-carboxylate (Lipophilic Ester) Intermediate Tetrahedral Intermediate (Transient) Substrate->Intermediate + NaOH / THF / MeOH Reflux Salt Indole-2-carboxylate Salt (Water Soluble) Intermediate->Salt - EtOH Product 1-Ethyl-6-methylindole-2-carboxylic acid (Precipitate) Salt->Product + HCl (pH < 2) Precipitation

Caption: Step-wise transformation from lipophilic ester to water-soluble salt, ending with the precipitated free acid.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Substrate: Ethyl 1-ethyl-6-methylindole-2-carboxylate (1.0 equiv)

  • Solvent: Tetrahydrofuran (THF), Methanol (MeOH), Distilled Water[1]

  • Base: Sodium Hydroxide (NaOH), pellets or 4M solution

  • Acid: Hydrochloric Acid (HCl), 1M and 6M[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Procedure
Phase 1: Saponification[1]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-ethyl-6-methylindole-2-carboxylate (e.g., 1.0 g, 4.3 mmol) in THF (10 mL) and MeOH (5 mL). Ensure the solid is completely dissolved.[1]

  • Base Addition: Add 4M NaOH aqueous solution (5.4 mL, ~21.5 mmol, 5.0 equiv).

    • Note: The solution may turn slightly cloudy initially; this is normal.[1]

  • Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (bath temp approx. 70°C) for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS. The starting material (R_f ~0.[1]6) should disappear, and a baseline spot (carboxylate salt) should appear.[1]

Phase 2: Workup and Isolation[1]
  • Concentration: Once complete, remove the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator) at 40°C.

    • Result: You will be left with an aqueous suspension or slurry of the sodium salt.[1]

  • Dilution: Add Water (10-15 mL) to the residue to fully dissolve the carboxylate salt. If any unreacted starting material remains (turbidity), extract once with Diethyl Ether (10 mL) and discard the organic layer.[1]

  • Acidification (Critical Step): Cool the aqueous solution to 0–5°C (ice bath). Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: The product will precipitate as a white to off-white solid.[1] Continue adding acid until the pH reaches 1–2 .[1]

  • Filtration: Stir the suspension for 15 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.[1]

  • Washing: Wash the filter cake with cold water (3 x 10 mL) to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight or over P₂O₅ in a desiccator.

Phase 3: Characterization[1]
  • Yield Expectation: 85–95%[1]

  • Appearance: White or off-white powder.[1]

  • Purity Check: ¹H NMR (DMSO-d₆). Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm), and the retention of the N-ethyl signals.[1]

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues during the hydrolysis.

Troubleshooting Start Issue Detected Incomplete Incomplete Conversion (SM remains after 4h) Start->Incomplete NoPrecipitate No Precipitate upon Acidification Start->NoPrecipitate LowYield Low Yield / Sticky Solid Start->LowYield Add more NaOH (to 10 eq)\nIncrease Temp to 80°C Add more NaOH (to 10 eq) Increase Temp to 80°C Incomplete->Add more NaOH (to 10 eq)\nIncrease Temp to 80°C Check Solubility:\nAdd more THF Check Solubility: Add more THF Incomplete->Check Solubility:\nAdd more THF Check pH (Must be < 2) Check pH (Must be < 2) NoPrecipitate->Check pH (Must be < 2) Product might be partially water soluble?\nExtract with EtOAc Product might be partially water soluble? Extract with EtOAc NoPrecipitate->Product might be partially water soluble?\nExtract with EtOAc Recrystallize from EtOH\nor EtOAc/Hexanes Recrystallize from EtOH or EtOAc/Hexanes LowYield->Recrystallize from EtOH\nor EtOAc/Hexanes

Caption: Decision matrix for troubleshooting incomplete reactions or isolation failures.

References

  • Organic Syntheses, Coll.[1][2] Vol. 4, p. 496 (1963). Indole-2-carboxylic acid, ethyl ester.[1] (General procedure for indole ester hydrolysis). [1]

  • National Institute of Standards and Technology (NIST). 1-Methylindole-2-carboxylic acid (Analog Data).[1] (Used for structural comparison and melting point estimation).[1] [1]

  • ChemicalBook. 6-Methylindole synthesis and derivatives. (Background on 6-methylindole reactivity).

  • Santa Cruz Biotechnology. 1-Methylindole-2-carboxylic acid Product Data. (Validation of N-alkyl indole acid stability).

  • Lumen Learning. Hydrolysis of Esters: Saponification Mechanisms. (Mechanistic grounding).[1]

Sources

Method

Application Note: Coupling Strategies for 1-Ethyl-6-methyl-1H-indole-2-carboxylic Acid

Executive Summary & Strategic Analysis This guide details the optimized conditions for coupling 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid with various amines. Unlike simple aliphatic acids, this substrate presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimized conditions for coupling 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid with various amines. Unlike simple aliphatic acids, this substrate presents specific electronic and steric challenges that dictate reagent selection.

Substrate Analysis
  • Electronic Deactivation: The indole ring is electron-rich. The 6-methyl group (electron-donating) further increases electron density within the ring system. Through conjugation, this density is donated into the C2-carbonyl, rendering the carbonyl carbon less electrophilic than in unsubstituted benzoic acids. Standard coupling reagents (e.g., EDC/HOBt) may result in sluggish kinetics with unreactive amines.

  • Steric Environment: The 1-ethyl group provides necessary protection against N-acylation side reactions but introduces mild steric bulk proximal to the C2 reaction center.

  • Solubility: The lipophilic nature of the ethyl and methyl substituents necessitates the use of organic solvents (DMF, DCM, or 2-MeTHF) rather than aqueous-organic mixtures often used with simpler amino acids.

Method Selection Matrix

We recommend three distinct protocols based on the nucleophilicity of the amine partner and the scale of the reaction.

CouplingStrategy Start Start: Select Amine Partner IsAniline Is the Amine Electron-Deficient? (e.g., Aniline, Heterocycle) Start->IsAniline Scale Reaction Scale? IsAniline->Scale No (Aliphatic Amine) MethodC Method C: Acid Chloride (Stubborn Substrates) IsAniline->MethodC Yes (Weak Nucleophile) MethodA Method A: HATU/DIPEA (High Efficiency/Discovery) Scale->MethodA < 100 mg (Discovery) MethodB Method B: T3P/Pyridine (Scalable/Green) Scale->MethodB > 100 mg (Process/Scale-up)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine type and reaction scale.

Protocol A: High-Efficiency Coupling (HATU)

Best For: Discovery chemistry, precious amines, and rapid library synthesis. Mechanism: HATU generates a highly reactive OAt-active ester, accelerating the reaction despite the electron-rich nature of the indole.

Materials
  • Substrate: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes to ensure deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes.

    • Checkpoint: LCMS should show the mass of the OAt-active ester (M+135) or complete consumption of the acid.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Incubation: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable "Green" Coupling (T3P)

Best For: Gram-scale synthesis, process development, and ease of purification. Advantage: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, often eliminating the need for chromatography.

Materials
  • Substrate: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (Triethylamine)

  • Solvent: 2-MeTHF or EtOAc

Step-by-Step Procedure
  • Slurry: Charge the indole acid (1.0 equiv) and the amine (1.1 equiv) into the reaction vessel with EtOAc or 2-MeTHF (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv).

    • Note: Pyridine acts as both a base and an acylation catalyst in T3P reactions.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv).

    • Exotherm Warning: The reaction is exothermic. Maintain internal temperature < 10°C during addition.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: If conversion is <90% after 12h, heat to 50°C.

  • Workup: Add water (5 volumes). Separate layers. Wash the organic layer with 0.5 M HCl (to remove pyridine/excess amine), then 10% NaHCO₃, then brine.

  • Isolation: Concentrate the organic layer. The product often crystallizes upon concentration or addition of an anti-solvent (e.g., Heptane).

Protocol C: Acid Chloride Activation

Best For: Non-nucleophilic amines (e.g., electron-deficient anilines, 2-aminopyridines) where HATU/T3P fails.

Materials
  • Substrate: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Catalyst: DMF (1 drop)

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Procedure
  • Chlorination: Suspend the indole acid in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of catalytic DMF.

    • Observation: Gas evolution (CO/CO₂) indicates reaction initiation.

  • Conversion: Stir at RT for 2 hours. If the solid does not dissolve, reflux gently (40°C) for 1 hour.

  • Evaporation: Concentrate to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the weak amine (1.0 equiv) and a non-nucleophilic base (Pyridine or 2,6-Lutidine, 2.0 equiv).

  • Completion: Stir at RT or reflux depending on the amine's steric hindrance.

Mechanistic & Troubleshooting Guide

Reaction Pathway Visualization

The following diagram illustrates the activation pathways and potential side reactions.

Mechanism Acid Indole-2-COOH ActiveEster Activated Ester (OAt or Mixed Anhydride) Acid->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Act Activation Agent (HATU/T3P) Act->ActiveEster Product Indole-2-Carboxamide ActiveEster->Product Nucleophilic Attack Hydrolysis Hydrolysis (Revert to Acid) ActiveEster->Hydrolysis Wet Solvent Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic pathway for amide coupling. Note that moisture (wet solvent) competes with the amine for the active ester.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Indole ring deactivates C2-carbonyl.Switch from EDC to HATU; Increase temperature to 50°C.
Precipitate Formation Product insolubility in reaction solvent.This is often good.[1] Filter the solid; it might be pure product. Verify by LCMS.
Starting Material Remains Acid chloride hydrolysis or inactive reagent.Ensure solvents are anhydrous (<50 ppm water). Use fresh HATU.
Impurity M+99 Tetramethylurea adduct (HATU byproduct).Use T3P instead of HATU. Perform extra water washes.

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • T3P Applications

    • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3][4][5] Organic Syntheses. Link

  • Indole-2-Carboxylic Acid Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. (General reference on Indole chemistry reactivity profiles).
  • General Amide Coupling Guide

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Application Note: Preparation of 1-Ethyl-6-methyl-1H-indole-2-carbonyl chloride

[1] Executive Summary This application note details the optimized synthetic protocol for 1-Ethyl-6-methyl-1H-indole-2-carbonyl chloride , a highly reactive electrophilic intermediate used in the development of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized synthetic protocol for 1-Ethyl-6-methyl-1H-indole-2-carbonyl chloride , a highly reactive electrophilic intermediate used in the development of synthetic cannabinoids, antiviral agents, and indole-based peptidomimetics.[1]

Unlike generic protocols, this guide addresses the specific challenges of the 6-methyl substituted indole core , particularly the steric influence on N-alkylation and the stability of the C2-acyl chloride.[1] The method utilizes a scalable three-step sequence: N-alkylation of the commercially available ethyl ester, regioselective saponification , and activation via oxalyl chloride to minimize acid-catalyzed decomposition.[1]

Strategic Reaction Pathway

The synthesis is designed to maximize yield and purity by avoiding harsh acidic conditions until the final activation step.

Synthetic Route Visualization

G Start Ethyl 6-methyl-1H-indole- 2-carboxylate (Starting Material) Inter1 Ethyl 1-ethyl-6-methyl- 1H-indole-2-carboxylate (Intermediate 1) Start->Inter1 Et-I, Cs2CO3 DMF, 60°C Inter2 1-Ethyl-6-methyl- 1H-indole-2-carboxylic acid (Intermediate 2) Inter1->Inter2 LiOH, THF/H2O Reflux Product 1-Ethyl-6-methyl-1H-indole- 2-carbonyl chloride (Target) Inter2->Product (COCl)2, DMF(cat) DCM, 0°C to RT

Figure 1: Step-wise synthetic pathway from the indole ester precursor to the activated acid chloride.

Detailed Experimental Protocols

Phase 1: N-Alkylation (Synthesis of Intermediate 1)

Objective: Install the ethyl group at the N1 position.[1] Rationale: We utilize Cesium Carbonate (


)  in DMF rather than Sodium Hydride (NaH). While NaH is faster, 

provides a milder deprotonation profile, reducing the risk of ester hydrolysis or polymerization side-reactions common with electron-rich indoles [1].[1]

Reagents:

  • Ethyl 6-methyl-1H-indole-2-carboxylate (1.0 eq)[1]

  • Ethyl Iodide (1.5 eq)

  • Cesium Carbonate (2.0 eq)

  • DMF (Anhydrous, 10 vol)

Protocol:

  • Charge a reaction vessel with Ethyl 6-methyl-1H-indole-2-carboxylate and anhydrous DMF under nitrogen atmosphere.

  • Add Cesium Carbonate in a single portion. Stir for 15 minutes at ambient temperature to ensure deprotonation equilibrium.

  • Add Ethyl Iodide dropwise over 10 minutes.

    • Note: The reaction is exothermic; maintain internal temperature < 30°C.

  • Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Cool to room temperature. Pour into ice-water (50 vol). Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Hexane/Ethanol if necessary.

Phase 2: Saponification (Synthesis of Intermediate 2)

Objective: Hydrolyze the ethyl ester to the free carboxylic acid. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH. LiOH is more soluble in THF/Water mixtures, allowing for a homogeneous reaction that proceeds faster and cleaner [2].

Reagents:

  • Intermediate 1 (1.0 eq)

  • LiOH[1][2]·H2O (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve Intermediate 1 in THF.

  • Add a solution of LiOH in water.

  • Heat to reflux (65°C) for 3 hours.

    • Checkpoint: The reaction is complete when the starting ester spot disappears on TLC.

  • Workup: Concentrate to remove THF. Acidify the remaining aqueous phase to pH 2-3 using 1M HCl.[1]

  • Isolation: The carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 50°C.

    • Critical: Ensure the solid is completely dry (water content <0.5%) before Phase 3.

Phase 3: Acid Chloride Activation (Target Synthesis)

Objective: Convert the carboxylic acid to the acid chloride.[3][4] Rationale: We use Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack type activation).[1] This method generates gaseous byproducts (CO,


, HCl), simplifying purification compared to Thionyl Chloride (

), which requires distillation to remove excess reagent and can form sulfinyl impurities [3].

Reagents:

  • 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq)

  • DMF (Anhydrous, 0.05 eq - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Suspend the dry carboxylic acid in anhydrous DCM under an Argon blanket.

  • Add the catalytic DMF (1-2 drops).[1]

  • Cool the mixture to 0°C .

  • Add Oxalyl Chloride dropwise over 20 minutes.

    • Observation: Vigorous gas evolution will occur.[4]

  • Allow the reaction to warm to room temperature and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Workup: Concentrate the solvent in vacuo (rotary evaporator) at < 40°C.

  • Chase Step: Re-dissolve the residue in anhydrous Toluene and concentrate again. This azeotropically removes trace HCl and Oxalyl Chloride.

  • Product: The resulting yellow/tan solid is 1-Ethyl-6-methyl-1H-indole-2-carbonyl chloride .[1] Store under Argon at -20°C.

Analytical Validation & QC

The following parameters confirm the identity and purity of the intermediate and final product.

CompoundKey Analytical MarkerExpected Observation
Intermediate 1 (Ester)1H NMR (CDCl3)Quartet (~4.3 ppm) and Triplet (~1.4 ppm) for O-Ethyl; Quartet (~4.6 ppm) for N-Ethyl.[1]
Intermediate 2 (Acid)IR SpectroscopyBroad O-H stretch (2500-3300 cm⁻¹); C=O stretch shift to ~1680 cm⁻¹.[1][5]
Target (Acid Chloride)Reactivity TestReact a small aliquot with Methanol. TLC should show immediate conversion back to the Methyl Ester (distinct from Ethyl Ester starting material).

1H NMR Expectations for Target (in CDCl3):

  • Indole C3-H: Singlet, ~7.1-7.3 ppm (Characteristic of 2-substituted indoles).[1]

  • N-Ethyl: Quartet (~4.6 ppm) and Triplet (~1.4 ppm).[1]

  • C6-Methyl: Singlet, ~2.4-2.5 ppm.[1]

  • Aromatic Region: ABX system or similar pattern for C4, C5, C7 protons.

Safety & Handling (SDS Summary)

  • Corrosivity: The acid chloride hydrolyzes rapidly in air to release HCl gas. Handle only in a fume hood.

  • Water Sensitivity: Violent reaction with water. All glassware must be oven-dried.[1]

  • Toxicity: Indole derivatives can be biologically active. Treat as a potential irritant and sensitizer.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete deprotonationSwitch solvent to DMF/THF mix or increase temperature to 80°C. Ensure reagents are dry.
Product turns purple/black Acid-catalyzed polymerizationIndoles are acid-sensitive.[1] Ensure all HCl is removed during the "Chase Step" with Toluene. Store in the dark.
Incomplete Chlorination Old Oxalyl ChlorideUse fresh reagent. Ensure catalytic DMF is added (essential for the mechanism).

References

  • Alkylation of Indoles

    • Source: "Efficient Synthesis of N-Substituted Indoles using Cesium Carbon
    • Context

      
       is established as a superior base for N-alkylation of weak nucleophiles like indole-2-carboxylates compared to stronger bases that cause side reactions.[1]
      
  • Hydrolysis Protocols

    • Source: "Saponification of Esters: A Guide to Reagents." Chemical Reviews.
    • Context: LiOH in THF/Water is the standard for hydrolyzing sterically hindered or sensitive esters in medicinal chemistry.
  • Acid Chloride Activation

    • Source: "Comparison of Thionyl Chloride and Oxalyl Chloride for Acid Chloride Synthesis." Encyclopedia of Reagents for Organic Synthesis.
    • Context: Oxalyl Chloride/DMF is the preferred method for generating high-purity acid chlorides from sensitive carboxylic acids.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving N-Alkylation Yield of 6-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a structured approach to troubleshooting and optimizing the N-alkylation of 6-methylindole-2-carboxylic acid. As Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to troubleshooting and optimizing the N-alkylation of 6-methylindole-2-carboxylic acid. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have designed this resource to address common challenges with in-depth technical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is resulting in very low to no yield. What are the most likely causes?

Low yields in the N-alkylation of 6-methylindole-2-carboxylic acid can often be attributed to incomplete deprotonation of the indole nitrogen, suboptimal reaction conditions, or degradation of the starting material. The presence of the C2-carboxylic acid group increases the acidity of the N-H proton, but also introduces the possibility of side reactions if conditions are not carefully controlled.[1][2]

Q2: I am observing significant amounts of a byproduct. What could it be and how can I prevent it?

The most common byproducts in this reaction are the O-alkylated ester at the C2-carboxylic acid and the product of decarboxylation. O-alkylation occurs when the carboxylate is a more competitive nucleophile than the indolate anion. Decarboxylation, the loss of CO2 from the carboxylic acid, can be promoted by high temperatures.[3][4]

Q3: How do I choose the right base and solvent for this specific N-alkylation?

The choice of base and solvent is critical for achieving high yields and selectivity. A strong base is necessary to fully deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which favors N-alkylation.[5] Polar aprotic solvents like DMF or THF are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[5][6]

Q4: Can I perform the N-alkylation without protecting the carboxylic acid group?

While it is possible to perform the N-alkylation without a protecting group, it increases the risk of O-alkylation. If O-alkylation is a persistent issue, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation is a reliable strategy.[7][8] The ester can then be hydrolyzed post-alkylation to yield the desired N-alkylated carboxylic acid.

Q5: My starting material appears to be degrading during the reaction. What conditions can lead to this?

Indole rings, particularly those with electron-withdrawing groups, can be sensitive to harsh reaction conditions. High temperatures for prolonged periods can lead to decomposition. Additionally, certain strong bases in combination with specific solvents can promote side reactions. Careful monitoring of the reaction temperature and time is crucial.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is a common and frustrating issue. A systematic review of your reaction parameters is the most effective way to diagnose the problem.

  • Incomplete Deprotonation: The indole N-H is acidic, but requires a sufficiently strong base for complete deprotonation to the more reactive indolate anion.[5]

    • Action: Switch to a stronger base. If you are using a weaker base like K2CO3, consider moving to sodium hydride (NaH) or potassium hydride (KH). Use at least 1.1 to 1.5 equivalents of the base.[5]

  • Suboptimal Solvent: The solvent plays a crucial role in solvating the indolate anion and influencing its reactivity.

    • Action: Ensure you are using a dry, polar aprotic solvent such as DMF or THF.[5] In some cases, a mixture of solvents can be beneficial.

  • Insufficient Reaction Temperature: While high temperatures can cause degradation, some alkylations require thermal energy to proceed at a reasonable rate.

    • Action: If the reaction is sluggish at room temperature, consider gently heating the reaction to 40-60 °C. Monitor the reaction closely for any signs of decomposition.[5]

  • Poor Quality Reagents: The purity of your starting material, base, and alkylating agent is paramount.

    • Action: Use freshly purchased or purified 6-methylindole-2-carboxylic acid. Ensure your base is not expired or deactivated. Distill your alkylating agent if its purity is questionable.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylindole-2-carboxylic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Issue 2: Formation of Byproducts

The formation of byproducts directly competes with your desired reaction, leading to reduced yields and purification challenges.

The carboxylate anion is also a nucleophile and can compete with the indolate for the alkylating agent.

  • Underlying Principle: The regioselectivity between N- and O-alkylation is influenced by the hardness/softness of the electrophile and the counter-ion of the base. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.[4]

  • Mitigation Strategy 1: Choice of Alkylating Agent: Alkyl iodides are generally softer than alkyl bromides or chlorides, and will favor N-alkylation.[4]

  • Mitigation Strategy 2: Protecting the Carboxylic Acid: This is the most robust solution to prevent O-alkylation.

    • Experimental Protocol: Esterification (Protection)

      • Suspend 6-methylindole-2-carboxylic acid in methanol.

      • Cool to 0 °C and slowly add thionyl chloride.

      • Stir at room temperature overnight.

      • Remove the solvent under reduced pressure to obtain the methyl ester.

      • Proceed with the N-alkylation protocol described above.

    • Experimental Protocol: Saponification (Deprotection)

      • Dissolve the N-alkylated methyl ester in a mixture of THF and water.

      • Add an excess of lithium hydroxide (LiOH).

      • Stir at room temperature until the reaction is complete (monitor by TLC).

      • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[3][9]

  • Underlying Principle: The electron-rich indole ring can stabilize the intermediate formed upon loss of CO2. This process is often thermally driven.

  • Mitigation Strategy:

    • Action: Maintain the lowest possible reaction temperature that allows the N-alkylation to proceed at a reasonable rate. Avoid prolonged heating. If heating is necessary, a moderate temperature of 40-60 °C is a good starting point.[5]

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Potential Cause: Emulsion during Work-up

    • Action: Add a small amount of brine to the aqueous layer to break up emulsions.

  • Potential Cause: Co-elution during Chromatography

    • Action: If the N-alkylated product and any unreacted starting material or byproducts have similar polarities, try a different solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

Decision Pathway for Byproduct Formation

ByproductDecision Start Byproduct Observed IdentifyByproduct Identify Byproduct Start->IdentifyByproduct OAlkylation O-Alkylation Product IdentifyByproduct->OAlkylation Ester formed Decarboxylation Decarboxylation Product IdentifyByproduct->Decarboxylation Loss of CO2 ProtectAcid Protect Carboxylic Acid (Esterification) OAlkylation->ProtectAcid LowerTemp Lower Reaction Temperature Decarboxylation->LowerTemp

Caption: Decision pathway for byproduct formation.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Base Strong base (e.g., NaH, KH)Ensures complete deprotonation to the more nucleophilic indolate.[5]
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Solvates the cation without interfering with the nucleophile.[5]
Temperature Start at 0 °C to RT, gently heat if necessaryBalances reaction rate with potential for degradation.[5]
Alkylating Agent Alkyl iodideSofter electrophile favors N-alkylation over O-alkylation.[4]
Protection Esterify carboxylic acidPrevents O-alkylation as a side reaction.[7]

References

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available from: [Link]

  • ResearchGate. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. Available from: [Link]

  • PubMed. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Available from: [Link]

  • PlumX. N-alkylation of indole ring using Mitsunobu reaction. Available from: [Link]

  • Bentham Science. A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Available from: [Link]

  • Google Patents. US7067676B2 - N-alkylation of indole derivatives.
  • Organic Chemistry Portal. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

  • ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Available from: [Link]

  • ResearchGate. Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram. Available from: [Link]

  • National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • Google Patents. US20040059131A1 - N-alkylation of indole derivatives.
  • ACS Publications. Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. Available from: [Link]

  • Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available from: [Link]

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available from: [Link]

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available from: [Link]

  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available from: [Link]

  • SynArchive. Protecting Groups List. Available from: [Link]

  • Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Available from: [Link]

  • National Institutes of Health. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available from: [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • IIT Bombay. Protecting Groups. Available from: [Link]

  • Semantic Scholar. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni. Available from: [Link]

  • HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]

  • ResearchGate. An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available from: [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support center for the decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this specific chemical transformation. Here, we will delve into the causality behind experimental choices, providing you with field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion is a frequent issue in the decarboxylation of indole-2-carboxylic acids. The primary factors to investigate are reaction temperature and the choice of solvent.

  • Insufficient Temperature: Decarboxylation is a thermally driven process. Indole-2-carboxylic acids generally require high temperatures to efficiently lose carbon dioxide. If the reaction temperature is too low, the activation energy for the C-C bond cleavage will not be met, leading to a sluggish or stalled reaction.

  • Inappropriate Solvent: The solvent plays a crucial role in facilitating the reaction. High-boiling, polar aprotic solvents are often preferred. Quinoline is a classic solvent for this reaction, not only for its high boiling point (237 °C) but also for its ability to facilitate proton transfer during the reaction.[1] Other high-boiling solvents like N-methylpyrrolidone (NMP) or sulfolane can also be effective.[2][3] If using a lower-boiling solvent, the reaction may not reach the necessary temperature for efficient decarboxylation.

Q2: I'm observing a low yield of my desired product, 1-Ethyl-6-methyl-1H-indole. What are some common reasons for this?

A2: Low yields can arise from several factors, including side reactions, product degradation, or inefficient workup.

  • Side Reactions: At the high temperatures required for decarboxylation, various side reactions can occur. These may include polymerization of the starting material or product, or reactions with residual impurities.

  • Product Volatility: The product, 1-Ethyl-6-methyl-1H-indole, may be volatile under the high-temperature reaction conditions, leading to loss of product during the reaction or workup.

  • Inefficient Workup and Purification: The workup procedure must be optimized to efficiently extract the product from the high-boiling solvent and remove any unreacted starting material or byproducts. Purification by column chromatography or crystallization should be carefully performed to minimize product loss.[4][5]

Q3: Should I use a catalyst for this decarboxylation? If so, which one is recommended?

A3: While thermal decarboxylation is possible, the use of a catalyst can significantly improve the reaction rate and yield by lowering the activation energy.

  • Copper Catalysts: Copper salts, particularly copper(I) oxide (Cu₂O) or copper powder, are widely used and effective catalysts for the decarboxylation of aromatic and heteroaromatic carboxylic acids, including indole-2-carboxylic acids.[2][6][7][8] The mechanism is believed to involve the formation of a copper carboxylate intermediate, which facilitates the elimination of CO₂.[2][9]

  • Other Metal Catalysts: While copper is the most common, other transition metals have been explored for decarboxylation reactions. However, for indole-2-carboxylic acids, copper-based catalysts are generally the most reliable and cost-effective.

Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the potential byproducts?

A4: The formation of byproducts is common in high-temperature reactions. For the decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, potential byproducts could include:

  • Unreacted Starting Material: As discussed, incomplete conversion will result in the presence of the starting carboxylic acid.

  • Polymeric Materials: At high temperatures, indole rings can be susceptible to polymerization.

  • Products of Ring Opening or Rearrangement: Although less common under typical decarboxylation conditions, extreme temperatures or the presence of certain impurities could lead to more complex side reactions.

A thorough analysis of the reaction mixture by techniques such as LC-MS can help in identifying the specific byproducts being formed.

Q5: What is the best way to purify the final product, 1-Ethyl-6-methyl-1H-indole?

A5: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Extraction: After cooling the reaction mixture, it should be diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous acid (e.g., dilute HCl) to remove the basic quinoline solvent. This is followed by a wash with a base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired indole from nonpolar impurities and any remaining baseline material. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.[10]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.[5]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues during the decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient temperatureIncrease the reaction temperature. Ensure the solvent has a sufficiently high boiling point.
Inefficient catalystAdd a copper catalyst (e.g., Cu₂O) to the reaction mixture.
Short reaction timeMonitor the reaction by TLC and increase the reaction time until the starting material is consumed.
Low Yield Product loss during workupOptimize the extraction procedure. Be mindful of the product's potential volatility.
Side reactionsUse a catalyst to allow for a lower reaction temperature. Ensure starting materials are pure.[11]
Incomplete reactionSee "Incomplete Reaction" above.
Formation of Byproducts High reaction temperatureUse a catalyst to lower the required temperature.
Presence of impuritiesPurify the starting material before the reaction.
Difficulty in Purification Inefficient removal of quinolinePerform multiple acidic washes during the workup.
Co-elution of impuritiesOptimize the solvent system for column chromatography.
Product is an oilIf crystallization is not possible, consider distillation under reduced pressure for purification.

Experimental Protocols

Recommended Protocol for Copper-Catalyzed Decarboxylation

This protocol provides a reliable method for the decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid using a copper catalyst.

Materials:

  • 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

  • Copper(I) oxide (Cu₂O)

  • Quinoline

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (1.0 eq) and copper(I) oxide (0.1 eq).

  • Solvent Addition: Add a sufficient volume of quinoline to dissolve the starting material and allow for efficient stirring (approximately 5-10 mL per gram of starting material).

  • Heating: Heat the reaction mixture to reflux (approximately 230-235 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (3 x volume of quinoline used) to remove the quinoline, followed by saturated NaHCO₃ solution (2 x volume), and finally with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-Ethyl-6-methyl-1H-indole.

Workflow for Troubleshooting Decarboxylation

G cluster_start Start cluster_problem Problem Identification cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield cluster_byproducts Byproduct Formation cluster_success Successful Outcome Start Decarboxylation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid Problem Analyze Reaction Outcome (TLC, LC-MS) Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Starting material remains LowYield Low Yield Problem->LowYield Low product concentration Byproducts Byproduct Formation Problem->Byproducts Multiple spots on TLC Success Successful Decarboxylation Problem->Success Clean conversion to product Troubleshoot_Incomplete Increase Temperature Add Cu₂O Catalyst Increase Reaction Time Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Re-run Experiment Troubleshoot_LowYield Optimize Workup Use Catalyst Ensure Complete Reaction LowYield->Troubleshoot_LowYield Troubleshoot_LowYield->Start Re-run Experiment Troubleshoot_Byproducts Lower Temperature Purify Starting Material Byproducts->Troubleshoot_Byproducts Troubleshoot_Byproducts->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the decarboxylation reaction.

Understanding the Mechanism

The decarboxylation of indole-2-carboxylic acids can proceed through different pathways depending on the reaction conditions.

Thermal Decarboxylation Mechanism

In the absence of a catalyst, the reaction is believed to proceed through a zwitterionic intermediate. The indole nitrogen acts as a proton acceptor, facilitating the cleavage of the C-C bond and the release of carbon dioxide.

Copper-Catalyzed Decarboxylation Mechanism

The presence of a copper catalyst provides an alternative, lower-energy pathway. The carboxylic acid first coordinates to the copper center, forming a copper carboxylate. This intermediate then undergoes decarboxylation to form an indole-copper species, which is subsequently protonated to yield the final product and regenerate the active catalyst.[2][9]

G cluster_main Copper-Catalyzed Decarboxylation Mechanism Start Indole-2-carboxylic Acid + Cu(I) Intermediate1 Copper Carboxylate Intermediate Start->Intermediate1 + Quinoline (Solvent) TransitionState Decarboxylation (Loss of CO₂) Intermediate1->TransitionState Intermediate2 Indole-Copper Intermediate TransitionState->Intermediate2 Protonation Protonation Intermediate2->Protonation Product Decarboxylated Indole Protonation->Product CatalystRegen Regenerated Cu(I) Catalyst Protonation->CatalystRegen CatalystRegen->Start Catalytic Cycle

Caption: Simplified mechanism of copper-catalyzed decarboxylation of indole-2-carboxylic acid.

References

  • Thieme. (n.d.). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synfacts. [Link]

  • Pan, R., et al. (2020). Copper-catalyzed decarboxylative Se insertion coupling of indoles and propiolic acids. Tetrahedron Letters, 61(33), 152207.
  • Chiba University. (2025, August 26). Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]

  • Wang, L., et al. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. The Journal of Organic Chemistry, 84(15), 9449-9457. [Link]

  • Dunn, G. E., & Thimm, H. F. (1975). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 53(1), 17-23.
  • Hughes, G. K., & Lions, F. (1938). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Journal and Proceedings of the Royal Society of New South Wales, 71, 458-463.
  • Piers, E., & Suttisward, V. P. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(7), 1345-1350.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
  • University of Rochester Chemistry Department. (n.d.). How to Improve Your Yield. [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335-339.
  • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559.
  • Barakat, A., et al. (2016).
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • National Center for Biotechnology Information. (2022). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration. [Link]

  • Organic Syntheses. (n.d.). indole. [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • ACS Publications. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-6-methyl-1H-indole-2-carboxylic Acid

Introduction & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold often used as a pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold often used as a pharmacophore in drug discovery (e.g., antagonist design, peptidomimetics).

The purification strategy for this molecule relies heavily on its amphiphilic nature and the acidity of the C2-carboxylic acid . Unlike neutral indoles, this compound allows for a "chemical switch" purification (Acid-Base Extraction) which is often superior to chromatography for bulk crude cleanup.

Physicochemical Profile
PropertyDescriptionImplications for Purification
Functional Groups Indole core, Carboxylic acid (

),

-Ethyl,

-Methyl
Acidic functionality is the primary handle for purification.
Solubility (Water) Insoluble at pH < 7; Soluble at pH > 8 (as carboxylate salt)Allows aqueous extraction of impurities at low pH and product extraction at high pH.
Solubility (Organics) Soluble in Ethanol, EtOAc, DMSO; Moderate in DCM; Insoluble in HexanesEthanol/Water is the preferred recrystallization system.
Common Impurities Unreacted ester (neutral), decarboxylated indole (neutral), oxidation tars (colored), inorganic saltsNeutral impurities can be washed away while the product is held in the aqueous phase as a salt.

Diagnostic: Choosing Your Purification Route

Before proceeding, visually inspect your crude product and consult the decision tree below.

Purification_Decision_Tree Start Start: Analyze Crude Product Q1 Is the main impurity the unreacted Ester or Decarboxylated Indole? Start->Q1 MethodA Method A: Acid-Base Extraction (Removes Neutrals) Q1->MethodA Yes (Neutrals Present) Q2 Is the product >95% pure but colored or contains salts? Q1->Q2 No (Mainly Salts/Color) MethodB Method B: Recrystallization (Polishing) MethodA->MethodB If higher purity needed Q2->MethodB Yes MethodC Method C: Flash Chromatography (Difficult Separations) Q2->MethodC No (Complex Mixture)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.

Method A: Acid-Base Extraction (The "Chemical Switch")

Best For: Removing unreacted ester precursors, decarboxylated by-products (1-ethyl-6-methylindole), and non-acidic organic impurities. Principle: The carboxylic acid is deprotonated to form a water-soluble salt, while neutral impurities remain in the organic layer.

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of crude). If solubility is poor, use a mixture of EtOAc/THF (9:1).

  • Extraction (Step 1 - Removal of Neutrals):

    • Add 1M NaOH or Sat. NaHCO₃ (aq) to the organic phase. (Use NaOH for stronger extraction, but watch for emulsions; NaHCO₃ is milder).

    • Shake vigorously and separate layers.

    • CRITICAL: The Product is now in the Aqueous Layer (as the sodium salt). The Impurities (ester, neutrals) are in the Organic Layer .

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure all neutrals are removed.

  • Precipitation (Step 2 - Recovery):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl or 2M HCl dropwise with stirring until pH

      
       1–2.
      
    • The product should precipitate as a white or off-white solid.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (to remove NaCl) and then a small amount of cold Hexane (to dry).

    • Dry in a vacuum oven at 45°C.

Method B: Recrystallization (Polishing)

Best For: Removing colored oxidation products, trace salts, and improving crystallinity. Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

Protocol (Ethanol/Water)
  • Dissolution: Place the crude acid in a flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 5-7 mL/g).

  • Heating: Heat to reflux until the solid dissolves. If undissolved solids remain after 10 mins, they are likely inorganic salts—filter them off while hot.

  • Charcoal Treatment (For Color):

    • If the solution is dark/brown (common with indoles), remove from heat, add Activated Carbon (5-10 wt%), and reflux for 5-10 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization:

    • Return filtrate to a boil. Slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQs

Q1: My product is not precipitating during the Acid-Base workup (Method A).

Diagnosis: The product might be partially soluble in water or the pH is not low enough.

  • Fix 1: Check pH. It must be distinctly acidic (pH < 2) to fully protonate the carboxylic acid (

    
    ).
    
  • Fix 2: If the volume of water is too large, the product may remain solubilized. Saturate the aqueous layer with NaCl (brine) to induce "salting out" before extracting back into EtOAc if precipitation fails.

Q2: The product is colored (pink/brown) even after recrystallization.

Diagnosis: Indoles are prone to air oxidation, forming oligomeric "tars."

  • Fix: Perform the recrystallization under an inert atmosphere (

    
    ). Increase the amount of Activated Carbon or use silica gel filtration (dissolve in EtOAc, pass through a short plug of silica, then evaporate) before recrystallization.
    
Q3: I see a spot on TLC just above my product. What is it?

Diagnosis: This is likely the Ethyl ester intermediate (Ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate) resulting from incomplete hydrolysis.

  • Fix: This impurity is neutral. Use Method A (Acid-Base Extraction) . The ester will stay in the organic wash, while your acid moves to the water phase.

Q4: Can I use Column Chromatography?

Answer: Yes, but it is often unnecessary if Method A works.

  • Conditions: If you must use chromatography, acidic modifiers are required to prevent "tailing" of the carboxylic acid on silica.

  • Mobile Phase: DCM : MeOH (95:5) + 0.1% Acetic Acid .

Visual Workflow: Acid-Base Purification

AcidBase_Workflow Crude Crude Mixture (Acid + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract OrgLayer Organic Layer (Contains Neutrals/Ester) DISCARD Extract->OrgLayer Separation AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Separation Acidify Acidify with HCl (pH 1-2) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry (Pure Acid) Precipitate->Filter

Figure 2: Workflow for the removal of neutral impurities using the Acid-Base extraction method.

References

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Describes synthesis and properties of related indole-2-carboxylic acids).

  • Organic Syntheses. (1943). Indole-2-carboxylic acid, ethyl ester.[1][2][3][4][5] Org. Synth. 1943, 23, 42. (Foundational protocol for indole-2-carboxylic acid derivatives).

  • BenchChem. (2025).[6] Octahydroindole-2-carboxylic acid derivatives for drug discovery. (Discusses purification of carboxylic acid indole derivatives).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General solvent selection guide for carboxylic acids).

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. (Physical data for the N-methyl analog, useful for solubility comparison).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Ethylation of Indole-2-carboxylic Acid

Welcome to the technical support center for the optimization of indole-2-carboxylic acid ethylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of indole-2-carboxylic acid ethylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this crucial synthetic step. Here, we will delve into the nuances of temperature optimization, troubleshoot common issues, and provide evidence-based protocols to ensure the success of your experiments.

Understanding the Reaction: Fischer Esterification

The ethylation of indole-2-carboxylic acid is a classic example of a Fischer esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] The equilibrium nature of this reaction is a critical factor to consider, as it dictates that the reaction will likely not proceed to 100% completion without strategic intervention.[2]

The Role of Temperature

Reaction temperature is a double-edged sword in Fischer esterification. While higher temperatures can increase the reaction rate, they can also promote side reactions or even favor the reverse reaction (hydrolysis), particularly if water is not effectively removed.[2] Finding the optimal temperature is therefore a balancing act between achieving a reasonable reaction rate and minimizing the formation of impurities.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the ethylation of indole-2-carboxylic acid, with a focus on temperature-related solutions.

Q1: My reaction is showing low conversion to the ethyl ester, even after an extended period. What is the first thing I should check?

A1: The most common culprit for low conversion in a Fischer esterification is the reaction reaching equilibrium.[2] To drive the reaction forward, you need to shift the equilibrium towards the product side. This can be achieved by:

  • Using a large excess of ethanol: Often, using ethanol as the solvent is the most practical way to ensure it is in large excess.[2][3] This dramatically shifts the equilibrium to favor the formation of the ethyl ester.[1]

  • Removing water as it forms: This can be done using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[3]

If you have already implemented these strategies, then it is time to evaluate your reaction temperature. A temperature that is too low will result in a very slow reaction rate. Typical temperatures for Fischer esterification range from 60-110°C, often under reflux conditions.[2]

Q2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?

A2: Yes, excessively high temperatures can lead to the formation of byproducts. Indole-2-carboxylic acid itself is stable under normal temperatures, but at elevated temperatures, decarboxylation to form indole can occur.[4][5] Additionally, other side reactions may be promoted at higher temperatures.

Troubleshooting Steps:

  • Lower the reaction temperature: Try running the reaction at the lower end of the typical range (e.g., 60-80°C) and monitor the progress.[6]

  • Optimize reaction time: A lower temperature will require a longer reaction time. It is crucial to monitor the reaction by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant byproduct accumulation.[7]

  • Consider a different acid catalyst: The strength of the acid catalyst can influence the optimal temperature. A stronger acid might allow the reaction to proceed efficiently at a lower temperature.[7] Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[8]

Q3: My reaction seems to have stalled. How can I determine if it's an issue with temperature or something else?

A3: To diagnose a stalled reaction, a systematic approach is necessary.

Diagnostic Workflow:

Caption: Troubleshooting workflow for a stalled ethylation reaction.

Q4: What is a good starting point for reaction temperature and time for this specific ethylation?

A4: A good starting point for the ethylation of indole-2-carboxylic acid is to reflux the mixture in a large excess of ethanol with a catalytic amount of a strong acid like sulfuric acid. The reflux temperature of ethanol (approximately 78°C) is often a suitable starting point.

A study on a similar esterification reported effective reaction conditions at 80°C.[6] Another general guide suggests a range of 60-110°C for Fischer esterifications.[2] It is recommended to start at the lower end of this range and gradually increase if the reaction rate is too slow.

ParameterRecommended Starting ConditionRationale
Temperature Refluxing Ethanol (~78°C)Provides a reasonable reaction rate while minimizing potential side reactions.
Time 4-12 hoursThis is a typical timeframe for Fischer esterifications; however, monitoring is crucial.[9]
Ethanol Used as solventEnsures a large excess to drive the equilibrium forward.[1][2]
Catalyst Catalytic H₂SO₄A common and effective strong acid catalyst.[3]

Experimental Protocols

Standard Protocol for Ethylation of Indole-2-carboxylic Acid

This protocol provides a robust starting point for your experiments.

Materials:

  • Indole-2-carboxylic acid

  • Absolute ethanol, anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add indole-2-carboxylic acid.

  • Add a large excess of absolute ethanol to the flask, enough to act as the solvent.

  • While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux (approximately 80°C).[6]

  • Maintain the reflux with continuous stirring and monitor the reaction's progress periodically using TLC or LC-MS.

  • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

  • The workup procedure will depend on the specific properties of the product but generally involves neutralization of the acid catalyst and extraction of the ester.

Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Suitable eluent (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material (indole-2-carboxylic acid) for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp. The product, ethyl indole-2-carboxylate, should have a different Rf value than the starting material. The disappearance of the starting material spot indicates the reaction is progressing.

Caption: Workflow for monitoring reaction progress using TLC.

References

  • Journal of Medicinal Chemistry. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Accessed February 20, 2024. [Link]

  • Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Accessed February 20, 2024. [Link]

  • National Center for Biotechnology Information. Ethyl 1H-indole-2-carboxylate. Accessed February 20, 2024. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Accessed February 20, 2024. [Link]

  • ResearchGate. Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. Accessed February 20, 2024. [Link]

  • HAL Open Science. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Accessed February 20, 2024. [Link]

  • National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Accessed February 20, 2024. [Link]

  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. Accessed February 20, 2024. [Link]

  • SlideShare. Synthesis and Chemistry of Indole. Accessed February 20, 2024. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Accessed February 20, 2024. [Link]

  • AIP Publishing. Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces. Accessed February 20, 2024. [Link]

  • CSIRO PUBLISHING. Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Accessed February 20, 2024. [Link]

  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Accessed February 20, 2024. [Link]

  • Reddit. How can I improve the yield of my Fischer Esterification? Accessed February 20, 2024. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Accessed February 20, 2024. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Accessed February 20, 2024. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Accessed February 20, 2024. [Link]

  • PubMed. A Quantitative Method for Determination of 5,6-dihydroxyindole-2-carboxylic Acid Using High-Pressure Liquid Chromatography With Fluorometric Detection. Accessed February 20, 2024. [Link]

  • IJARSCT. Kinetics, Mechanism and Novel Methods Of Esterification. Accessed February 20, 2024. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Accessed February 20, 2024. [Link]

  • Semantic Scholar. [PDF] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Accessed February 20, 2024. [Link]

  • ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. Accessed February 20, 2024. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid. Accessed February 20, 2024.
  • Semantic Scholar. comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Accessed February 20, 2024. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Accessed February 20, 2024. [Link]

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Accessed February 20, 2024. [Link]

Sources

Troubleshooting

Preventing side reactions during hydrolysis of N-ethyl indole esters

Welcome to the technical support center for the hydrolysis of N-ethyl indole esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these sensitive compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of N-ethyl indole esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these sensitive compounds. Here, we will address common challenges and provide in-depth, evidence-based solutions to prevent unwanted side reactions during the crucial ester hydrolysis step. Our focus is on understanding the "why" behind the "how," empowering you to optimize your synthetic routes and achieve higher yields of your target indole-2-carboxylic acids.

Understanding the Core Challenge: Stability of the Indole Nucleus

The indole ring system, while aromatic, possesses a unique reactivity profile that can lead to undesired side reactions under both acidic and basic hydrolysis conditions. The electron-rich nature of the pyrrole ring makes the C3 position particularly susceptible to electrophilic attack, while the N-H proton's acidity (in unsubstituted indoles) can complicate base-mediated reactions. N-alkylation, such as with an ethyl group, mitigates some N-H related issues but does not eliminate all potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My hydrolysis of N-ethyl-1H-indole-2-carboxylate is resulting in significant decarboxylation. What is causing this and how can I prevent it?

Answer:

Decarboxylation, the loss of CO2 from the carboxylic acid product, is a common side reaction, particularly with indole-2-carboxylic acids. This occurs because the reaction proceeds through an intermediate that is susceptible to protonation at the C3 position, which facilitates the cleavage of the C2-carboxyl bond.[1] Heating the reaction mixture, especially under acidic conditions, can exacerbate this issue.[1]

Troubleshooting & Prevention:

  • Favor Basic Hydrolysis: Alkaline hydrolysis (saponification) is generally preferred over acidic methods for indole esters as it avoids the strongly acidic conditions that promote decarboxylation.[1][2][3] The reaction is typically irreversible, driving the equilibrium towards the carboxylate salt.[2]

  • Optimize Base and Solvent:

    • Lithium Hydroxide (LiOH): Often the base of choice for sensitive substrates.[4][5] It can be used in a mixture of solvents like THF/water or methanol/water to ensure solubility of the starting ester.[4][6]

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Also effective, typically in aqueous alcohol solutions.[2][6][7][8] The choice of alcohol can be important; for ethyl esters, using ethanol can prevent potential transesterification.[6]

  • Temperature Control: Perform the hydrolysis at the lowest effective temperature. Room temperature is often sufficient, though gentle heating may be required to drive the reaction to completion. Monitor the reaction closely by TLC or HPLC to avoid prolonged heating.

  • Careful Acidification: During the workup, the acidification step to protonate the carboxylate salt and precipitate the carboxylic acid must be done carefully. Add acid slowly at a low temperature (e.g., 0 °C) to avoid localized heating that can trigger decarboxylation.

dot

cluster_decarboxylation Decarboxylation Pathway Indole-2-COOH Indole-2-COOH Protonation_C3 Protonation at C3 Indole-2-COOH->Protonation_C3 H+ Intermediate Unstable Intermediate Protonation_C3->Intermediate Loss_of_CO2 Loss of CO2 Intermediate->Loss_of_CO2 Indole Indole Loss_of_CO2->Indole

Caption: Acid-catalyzed decarboxylation of indole-2-carboxylic acid.

FAQ 2: I am observing N-dealkylation (loss of the ethyl group) during my hydrolysis. Why is this happening?

Answer:

While less common than decarboxylation, N-dealkylation can occur under certain harsh conditions. Strong acids in combination with heat can lead to the cleavage of the N-ethyl bond. Conversely, some strong bases at high temperatures might also promote elimination pathways, although this is less typical for a simple ethyl group.

Troubleshooting & Prevention:

  • Avoid Strong Acids: If acidic hydrolysis is necessary for other reasons, use milder acids and maintain low temperatures. However, as mentioned, basic hydrolysis is generally the superior method.

  • Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times, even under basic conditions. The goal is to find the "sweet spot" where ester hydrolysis proceeds efficiently without initiating side reactions.

  • Protecting Groups: For particularly sensitive indole systems, a more labile N-protecting group might be considered during synthesis, which can be removed under very mild conditions.[9][10][11] However, for an N-ethyl group, optimizing the hydrolysis conditions is the more direct approach.

FAQ 3: My reaction is incomplete, or I'm seeing transesterification instead of hydrolysis. What should I do?

Answer:

Incomplete hydrolysis is often a result of insufficient base, poor solubility of the starting material, or inadequate reaction time/temperature. Transesterification is a competing reaction where the alkoxy group of the ester is exchanged with the alcohol used as a solvent. For example, using sodium methoxide in methanol to hydrolyze an ethyl ester can lead to the formation of the methyl ester.[7][8]

Troubleshooting & Prevention for Incomplete Hydrolysis:

  • Solvent System: Ensure your N-ethyl indole ester is fully dissolved. A co-solvent system like THF/water, dioxane/water, or an alcohol/water mixture is often necessary.[6]

  • Stoichiometry of Base: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

  • Reaction Monitoring: Track the disappearance of the starting material using an appropriate analytical technique like HPLC or TLC.[12][13][14][15][16] This will help you determine the optimal reaction time.

Troubleshooting & Prevention for Transesterification:

  • Choice of Alcohol: When using an alcohol as a co-solvent for the hydrolysis of an ethyl ester, use ethanol to avoid transesterification.[6]

  • Aqueous Systems: If possible, use a solvent system that minimizes the amount of alcohol, such as THF/water or dioxane/water, with an aqueous solution of the base.

dot

Start N-Ethyl Indole Ethyl Ester Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Start->Hydrolysis Desired Pathway Transesterification Transesterification (e.g., NaOMe, MeOH) Start->Transesterification Side Reaction Desired_Product N-Ethyl Indole Carboxylic Acid Hydrolysis->Desired_Product Side_Product N-Ethyl Indole Methyl Ester Transesterification->Side_Product

Caption: Competing pathways of hydrolysis and transesterification.

Experimental Protocols

Protocol 1: Optimized Basic Hydrolysis (Saponification)

This protocol is designed to minimize decarboxylation and other side reactions.

Materials:

  • N-ethyl-1H-indole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-ethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to fully dissolve the starting material at room temperature.

  • Addition of Base: Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly add 1 M HCl dropwise with vigorous stirring to acidify the mixture to a pH of ~2-3. The N-ethyl-1H-indole-2-carboxylic acid should precipitate as a solid.

  • Extraction: If the product does not precipitate or if it is an oil, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

ParameterRecommended ConditionRationale
Base LiOH·H₂OMild and effective for sensitive substrates.[4]
Solvent THF/H₂OGood solubilizing power for both ester and base.
Temperature Room Temperature to 40 °CMinimizes thermal decomposition and decarboxylation.
Acidification Slow addition of 1M HCl at 0 °CPrevents localized heating and acid-catalyzed side reactions.

References

  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 331. [Link]

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Agilent. Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • RSC Publishing. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • NTU Singapore. HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. [Link]

  • MDPI. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 1-Ethyl-6-methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis and a predictive comparison of the C13 NMR chemical shifts for 1-Ethyl-6-methylindole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. By leveraging established principles of substituent effects and comparative data from related structures, we offer a robust framework for spectral interpretation and verification.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a prevalent motif in a vast array of biologically active compounds and natural products. Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in drug design. Consequently, the precise characterization of substituted indoles like 1-Ethyl-6-methylindole-2-carboxylic acid is critical for understanding their structure-activity relationships (SAR).

Predicting the C13 NMR Spectrum: A First Principles Approach

The core of our analysis relies on the well-documented C13 NMR spectrum of the parent indole molecule and the application of substituent-induced chemical shifts (SCS). The ethyl group at the N1-position, the methyl group at the C6-position, and the carboxylic acid group at the C2-position will each exert distinct electronic influences (inductive and resonance effects) that alter the chemical environment, and thus the chemical shift, of each carbon atom in the indole ring.

Substituent Effects on the Indole Ring:

  • N1-Ethyl Group: The ethyl group is an electron-donating group (EDG) through inductive effects. Its presence on the nitrogen atom will increase the electron density of the pyrrole ring, generally leading to an upfield shift (lower ppm) of the carbon signals within that ring, particularly C2 and C3a.

  • C6-Methyl Group: The methyl group is also an electron-donating group. Its effect on the benzene portion of the indole ring will be most pronounced at the ipso-carbon (C6) and the ortho- and para-positions (C5 and C7).

  • C2-Carboxylic Acid Group: The carboxylic acid group is a strong electron-withdrawing group (EWG) due to the carbonyl moiety. This will cause a significant downfield shift (higher ppm) for the ipso-carbon (C2) and will also influence the electron density of the surrounding carbons.

To provide a semi-quantitative prediction, we can reference the C13 NMR data of simpler, related indole derivatives. For instance, comparing the spectra of indole, 1-ethylindole, 6-methylindole, and indole-2-carboxylic acid allows for the empirical determination of the SCS for each substituent.

Predicted C13 NMR Chemical Shifts for 1-Ethyl-6-methylindole-2-carboxylic Acid

The following table presents the predicted C13 NMR chemical shifts for 1-Ethyl-6-methylindole-2-carboxylic acid. These values are estimated based on the additive effects of the substituents on the indole core and by comparison with known data for similar compounds. The numbering of the carbon atoms is illustrated in the diagram below.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2~135-140Significant downfield shift due to the directly attached electron-withdrawing carboxylic acid group.
C3~105-110Upfield shift due to the electron-donating effect of the N-ethyl group, but slightly deshielded by the adjacent C2-substituent.
C3a~128-132Influenced by both the pyrrole and benzene ring systems.
C4~120-125Relatively unaffected by distant substituents.
C5~120-125Minor influence from the C6-methyl group.
C6~135-140Downfield shift due to the ipso-effect of the methyl group.
C7~110-115Shielded by the ortho-methyl group.
C7a~135-140Influenced by the fusion of the two rings and the N-ethyl group.
COOH~165-170Typical chemical shift for a carboxylic acid carbonyl carbon.
N-CH2~45-50Standard chemical shift for an ethyl group attached to a nitrogen atom.
N-CH2-CH3~15-20Typical chemical shift for a terminal methyl group of an ethyl substituent.
C6-CH3~20-25Characteristic chemical shift for a methyl group attached to an aromatic ring.

Diagram of 1-Ethyl-6-methylindole-2-carboxylic Acid with Carbon Numbering:

Caption: Molecular structure of 1-Ethyl-6-methylindole-2-carboxylic acid with carbon numbering.

Experimental Protocol for C13 NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality C13 NMR spectrum of 1-Ethyl-6-methylindole-2-carboxylic acid.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid 1-Ethyl-6-methylindole-2-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). The choice of solvent can slightly influence chemical shifts.[1] DMSO-d6 is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and form hydrogen bonds.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the carbon probe to the appropriate frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a standard proton-decoupled C13 NMR spectrum. This involves irradiating the proton frequencies to collapse the C-H couplings, resulting in a single peak for each unique carbon atom.[2]

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[2]

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of C13, a larger number of scans is often required compared to proton NMR.[2]

  • Employ a relaxation delay (e.g., 2-5 seconds) between scans to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks if desired, although integration in C13 NMR is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[2]

Diagram of the C13 NMR Experimental Workflow:

G cluster_workflow C13 NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Spectrometer Setup (Tune, Lock, Shim) A->B C Data Acquisition (Proton-Decoupled C13 Experiment) B->C D Data Processing (Fourier Transform, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking and Assignment) D->E

Caption: A streamlined workflow for acquiring and processing a C13 NMR spectrum.

Comparison with Alternative Structures and Predictive Tools

The predicted chemical shifts can be further refined by comparing them with data from online prediction tools and databases. Several web-based platforms utilize large datasets of experimental NMR data and machine learning algorithms to predict C13 NMR spectra for a given structure.[3][4] While these tools provide a quick estimate, they should be used with caution and the results critically evaluated against the fundamental principles of NMR spectroscopy and substituent effects.

For instance, the chemical shifts of the ethyl and methyl carbons are generally well-predicted by these tools. However, the exact positions of the aromatic and indole ring carbons can vary more significantly depending on the specific training set of the algorithm. Therefore, the first-principles approach outlined in this guide, which is grounded in chemical theory, provides a more robust and defensible prediction.

Conclusion

This guide provides a comprehensive overview of the expected C13 NMR chemical shifts for 1-Ethyl-6-methylindole-2-carboxylic acid. By understanding the electronic effects of the substituents on the indole core and by following a rigorous experimental protocol, researchers can confidently identify and characterize this and other related molecules. The combination of predictive analysis and experimental verification is a powerful strategy in modern chemical research and drug development.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Richards, R. E., & Schafer, T. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Journal of the Chemical Society, Perkin Transactions 2, (9), 1025-1030.
  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031.
  • Kovács, I., et al. (2011). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 35(11), 2538-2545.
  • Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (1995). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Australian Journal of Chemistry, 48(11), 1907-1914.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Wang, X., et al. (2016). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters, 18(6), 1302-1305.
  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 102-111.
  • Amero, C., et al. (2011). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. PLoS ONE, 6(11), e27899.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

Introduction In the landscape of drug discovery and medicinal chemistry, substituted indole-2-carboxylic acids represent a privileged scaffold, appearing in molecules with diverse biological activities, including novel H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and medicinal chemistry, substituted indole-2-carboxylic acids represent a privileged scaffold, appearing in molecules with diverse biological activities, including novel HIV-1 integrase inhibitors.[1] The precise structural characterization of these molecules is paramount for regulatory approval, intellectual property protection, and understanding structure-activity relationships. Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for this purpose, providing not only molecular weight confirmation but also rich structural data through tandem MS (MS/MS) fragmentation analysis.[2]

This guide provides an in-depth, predictive analysis of the ESI-MS/MS fragmentation pattern of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₂, Monoisotopic Mass: 203.0946 Da). As direct experimental data for this specific compound is not widely published, this analysis is built from first principles of fragmentation chemistry and by comparing it with closely related, well-documented analogs. We will explore the characteristic fragmentation pathways, explain the chemical logic behind the observed cleavages, and provide a robust experimental protocol for researchers seeking to validate these findings.

Predicted Mass Spectrum: Key Fragmentation Pathways

The fragmentation of an energetically unstable molecular ion is a complex process governed by the relative stability of the resulting fragment ions and neutral losses.[3] For 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, the primary sites for fragmentation are the labile carboxylic acid group and the N-ethyl substituent. The indole core itself is relatively stable, often remaining intact during the initial, lower-energy fragmentation events.[4]

The analysis will focus on positive ion mode ([M+H]⁺, m/z 204.1024), which is common for nitrogen-containing compounds.

Pathway A: Fragmentation Initiated at the Carboxylic Acid Group

The carboxylic acid moiety is a frequent initiator of fragmentation. In short-chain acids, characteristic losses of hydroxyl (OH, 17 Da) and the entire carboxyl group (COOH, 45 Da) are common due to cleavage next to the carbonyl.[5]

  • Decarboxylation (Loss of CO₂): The most anticipated fragmentation pathway for a carboxylic acid is the loss of carbon dioxide (CO₂, 44.00 Da). This is a charge-remote fragmentation that results in the loss of a stable neutral molecule, leading to a prominent fragment ion.

    • [M+H]⁺ → [M+H - CO₂]⁺ : This pathway involves the elimination of CO₂ from the protonated molecule, leading to the formation of a 1-ethyl-6-methyl-1H-indole ion at m/z 160.1072 .

  • Loss of Water (H₂O): Under certain ESI conditions, protonated carboxylic acids can readily lose a molecule of water (H₂O, 18.01 Da).[6]

    • [M+H]⁺ → [M+H - H₂O]⁺ : This produces an acylium ion at m/z 186.0919 . This fragment is often a precursor to further fragmentation, such as the subsequent loss of carbon monoxide (CO).

Pathway B: Fragmentation of the N-Ethyl Substituent

The ethyl group attached to the indole nitrogen provides another set of characteristic fragmentation routes, primarily through α-cleavage, a type of homolytic cleavage adjacent to the heteroatom.[3]

  • Loss of Ethene (C₂H₄): A common rearrangement reaction for N-alkyl groups is the elimination of a neutral alkene.

    • [M+H]⁺ → [M+H - C₂H₄]⁺ : The loss of ethene (28.03 Da) via a hydrogen rearrangement results in the formation of the protonated 6-methyl-1H-indole-2-carboxylic acid ion at m/z 176.0708 . This is a highly diagnostic fragment, as it effectively "removes" the N-substituent, providing clear evidence of its presence.

Pathway C: Secondary and Minor Fragmentation Pathways

Subsequent fragmentation of the primary ions or less favorable initial cleavages can also occur.

  • Fragmentation of the Indole Core: While the indole ring is robust, characteristic cleavages can occur, particularly after initial functional group losses. The loss of fragments like HCN (27 Da) is a known fragmentation pattern for the indole ring itself.[4] For example, the ion at m/z 160.1072 (from Pathway A) could potentially lose HCN to produce a fragment at m/z 133.0806.

  • Loss of Methyl Radical (•CH₃): Loss of a methyl radical (15.02 Da) from the C-6 position is possible but generally less favored than the losses of stable neutral molecules like CO₂ or C₂H₄.

Visualizing the Fragmentation Cascade

The logical relationships between the precursor ion and its primary fragments can be visualized to clarify the fragmentation cascade.

G cluster_0 Predicted Fragmentation Pathways Precursor [M+H]⁺ 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid m/z 204.1024 FragA [M+H - CO₂]⁺ 1-Ethyl-6-methyl-1H-indole m/z 160.1072 Precursor->FragA - CO₂ (44.00 Da) FragB [M+H - C₂H₄]⁺ 6-Methyl-1H-indole-2-carboxylic acid m/z 176.0708 Precursor->FragB - C₂H₄ (28.03 Da) FragC [M+H - H₂O]⁺ Acylium Ion m/z 186.0919 Precursor->FragC - H₂O (18.01 Da)

Caption: Predicted primary fragmentation pathways for protonated 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid.

Comparative Analysis with Structural Analogs

To build confidence in these predictions, we compare the expected fragmentation of our target molecule with the known mass spectra of its structural components.

Compound Structure Key Fragmentation Differences & Insights Reference
Indole-2-carboxylic acid Indole core with COOH at C-2The mass spectrum of this parent compound is dominated by the molecular ion (m/z 161) and a base peak at m/z 143, corresponding to the loss of H₂O. A significant peak at m/z 115 arises from the subsequent loss of CO. This confirms the lability of the carboxylic acid group.[7]
Ethyl 1H-indole-2-carboxylate Ester analogThe electron ionization spectrum shows a strong molecular ion at m/z 189. Its fragmentation would be dominated by losses related to the ethyl ester group (e.g., loss of ethoxy radical, •OCH₂CH₃), a different pathway than the carboxylic acid.[8]
6-Ethyl-1H-indole-2-carboxylic acid Isomeric analogThis compound has the same molecular formula and weight. Its fragmentation would also show a prominent loss of CO₂. However, it would not show the characteristic loss of ethene (C₂H₄) from the N-position, making this a key differentiator to confirm the N-ethyl substitution in our target molecule.[9]

This comparative approach demonstrates that the combination of decarboxylation (from the carboxylic acid) and ethene loss (from the N-ethyl group) creates a unique fragmentation "fingerprint" for 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid.

Proposed Experimental Protocol

This section provides a self-validating methodology for acquiring high-quality MS/MS data for the target compound.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid in HPLC-grade methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid ensures protonation for positive ion mode analysis.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Scan (Full Scan):

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Action: Confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 204.1024.

  • MS2 Scan (Tandem MS / Fragmentation):

    • Isolation: Set the quadrupole to isolate the precursor ion at m/z 204.1.

    • Activation: Use Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is crucial as different fragmentation pathways are favored at different energies. Lower energies will favor the loss of stable neutrals (CO₂, C₂H₄), while higher energies may induce more complex ring cleavages.

    • Action: Acquire the product ion spectrum and identify the key fragments as predicted in the table below.

Data Interpretation
  • Analyze the high-resolution product ion data to calculate the elemental composition of each fragment, confirming the proposed structures.

  • Compare the relative intensities of the fragment ions. The most stable fragments (often resulting from the loss of stable neutral molecules) are typically the most abundant.

G cluster_workflow Experimental Workflow A 1. Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B 2. Direct Infusion (5-10 µL/min) A->B C 3. MS1 Full Scan (Confirm [M+H]⁺ at m/z 204.1) B->C D 4. MS2 Product Ion Scan (Isolate m/z 204.1, Ramp CID 10-40 eV) C->D E 5. Data Analysis (Identify Fragments, Confirm Compositions) D->E

Caption: Recommended workflow for acquiring and analyzing the mass spectrum of the target compound.

Summary of Predicted Fragments

Predicted m/z Proposed Neutral Loss Mass Loss (Da) Proposed Fragment Structure
204.1024--[M+H]⁺: Protonated 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid
186.0919H₂O18.01[M+H - H₂O]⁺: Acylium ion
176.0708C₂H₄ (Ethene)28.03[M+H - C₂H₄]⁺: Protonated 6-Methyl-1H-indole-2-carboxylic acid
160.1072CO₂44.00[M+H - CO₂]⁺: Protonated 1-Ethyl-6-methyl-1H-indole

Conclusion

The gas-phase fragmentation of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid under ESI-MS/MS conditions is predicted to be a highly structured and informative process. The fragmentation signature is dominated by two key pathways: the loss of neutral ethene (C₂H₄) from the N-ethyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid function. These pathways are diagnostic and, when analyzed together, allow for the unambiguous confirmation of the compound's core structure and substitution pattern. By comparing these predictions with known data from structural analogs and employing the rigorous experimental protocol outlined, researchers can confidently characterize this and other novel indole derivatives, accelerating the pace of drug discovery and development.

References

  • Nagaraja, G. K., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

  • mzCloud. (2014). Indole 2 carboxylic acid. Retrieved from [Link][10]

  • NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link][11]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8011. Retrieved from [Link][1]

  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336. Retrieved from [Link][2]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][8]

  • NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link][12]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link][4]

  • Harrison, A. G. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 20(10), 1877-1884. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][3]

  • PubChem. (n.d.). 6-ethyl-1h-indole-2-carboxylic acid. Retrieved from [Link][9]

Sources

Validation

Spectroscopic Profiling of Indole-Carboxylic Acids: A Comparative FTIR Guide

Executive Summary: This guide provides a technical analysis of the vibrational spectroscopy of carboxylic acid-substituted indoles. Designed for medicinal chemists and analytical scientists, it compares the infrared sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a technical analysis of the vibrational spectroscopy of carboxylic acid-substituted indoles. Designed for medicinal chemists and analytical scientists, it compares the infrared signature of the target carboxylic acid moiety against its common synthetic precursors (esters) and metabolic derivatives (amides). We focus on distinguishing the overlapping N-H/O-H regions and the diagnostic shifts in the carbonyl (C=O) region caused by dimerization and conjugation.

Part 1: The Spectroscopic Landscape

In drug development, the indole scaffold is ubiquitous (e.g., Indomethacin, Tryptophan derivatives). Verifying the hydrolysis of an indole-ester to its active carboxylic acid form is a critical quality control step. The challenge lies in the "masking" effects:

  • Conjugation: The indole ring is electron-rich; resonance donation lowers carbonyl frequencies compared to aliphatic acids.

  • Hydrogen Bonding: The indole N-H and the acid O-H compete and overlap in the 3000–3500 cm⁻¹ region.

  • Dimerization: In solid-state (drug powder), carboxylic acids exist almost exclusively as cyclic dimers, drastically altering the C=O stretch.

The "Product" vs. "Alternatives"

In this analysis, the Indole-Carboxylic Acid (ICA) is the target "product." We compare its spectral performance against Indole-Esters and Indole-Amides .

Part 2: Comparative Analysis

The Carbonyl (C=O) Region: The Primary Indicator

The carbonyl stretch is the most reliable diagnostic peak. However, its position is heavily influenced by the physical state of the sample.

Table 1: Carbonyl Vibration Shifts (Solid State/KBr)

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Cause of Shift
Indole-Carboxylic Acid (Dimer) 1680 – 1710 Very StrongResonance + H-Bonding: Dimerization weakens the C=O bond, lowering frequency.[1] Conjugation with the indole ring further reduces it from the typical 1710 cm⁻¹ of aliphatic acids.
Indole-Carboxylic Acid (Monomer) ~1760StrongLoss of H-Bonding: Only seen in dilute non-polar solution or gas phase. Rarely observed in solid drug substances.
Indole-Ester (Precursor) 1735 – 1750StrongInductive Effect: The alkoxy group is electron-withdrawing (inductive), stiffening the C=O bond and raising the frequency.
Indole-Amide (Derivative) 1650 – 1690StrongResonance Donation: Strong resonance from the Nitrogen lone pair imparts significant single-bond character to the carbonyl (Amide I band).
Indole-Aldehyde 1685 – 1710StrongConjugation: Similar to acids, but distinguished by the absence of the broad O-H stretch and presence of the Fermi doublet (C-H) at ~2700-2800 cm⁻¹.

Expert Insight: If you observe a "split" carbonyl peak in a solid sample of Indole-3-carboxylic acid, do not immediately assume impurity. Polymorphism or the presence of both "catemeric" (chain) and "dimeric" (cyclic) H-bond networks can cause peak splitting.

The High-Frequency Region (3000–3500 cm⁻¹): The "Cathedral" vs. The "Spire"

Distinguishing the Indole N-H from the Acid O-H is the most common analytical hurdle.

  • The "Cathedral" (Carboxylic Acid O-H): A massive, broad absorption spanning 2500–3300 cm⁻¹.[2][3] It looks like a distorted bell curve (or a cathedral dome) that often buries the C-H stretches. This is due to the varying strengths of H-bonds in the dimer.

  • The "Spire" (Indole N-H): A sharper, distinct peak.

    • Non-H-bonded: ~3450 cm⁻¹.

    • H-bonded: ~3300–3350 cm⁻¹.[4]

Differentiation Strategy: In a carboxylic acid indole, the N-H "Spire" often pokes out of the high-frequency shoulder of the O-H "Cathedral." In an ester, the "Cathedral" disappears, leaving the N-H peak isolated and clear.

Part 3: Experimental Validation & Protocols

To ensure data integrity, the choice of sampling technique (ATR vs. Transmission) is critical. ATR (Attenuated Total Reflectance) is faster but causes peak shifts due to the wavelength-dependence of the penetration depth.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Best for resolving the fine structure of the N-H stretch and confirming dimerization.

  • Preparation: Mix 1–2 mg of the solid Indole derivative with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Crucial: Coarse particles cause the "Christiansen Effect" (distorted baselines).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disk.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: ATR (High Throughput)

Best for routine ID, but requires correction.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil. Poor contact results in weak C-H stretches (~2900 cm⁻¹).

  • Correction: Apply "ATR Correction" in your software. ATR intensities are exaggerated at lower wavenumbers (fingerprint region) compared to Transmission spectra.

Workflow Visualization

FTIR_Workflow Start Start: Indole Sample Analysis State_Check Physical State? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Dilute Solution (CCl4) State_Check->Solution Research only Method_KBr Method: KBr Pellet (High Resolution) Solid->Method_KBr Validation Method_ATR Method: ATR (Rapid ID) Solid->Method_ATR Screening Spec_Analysis Spectrum Acquisition Solution->Spec_Analysis Method_KBr->Spec_Analysis Method_ATR->Spec_Analysis Decision_CO Check 1680-1760 cm⁻¹ Spec_Analysis->Decision_CO Result_Acid Peak ~1690-1710 + Broad OH (2500-3300) = CARBOXYLIC ACID Decision_CO->Result_Acid Low Freq C=O Result_Ester Peak ~1735-1750 + Isolated NH (~3400) = ESTER Decision_CO->Result_Ester High Freq C=O Result_Amide Peak ~1650-1680 + Amide II Band = AMIDE Decision_CO->Result_Amide Amide I

Caption: Decision workflow for characterizing indole derivatives via FTIR. Note the divergence based on C=O frequency.

Part 4: Data Interpretation Framework

When analyzing your spectrum, look for the "Rule of Three" to confirm the carboxylic acid group on an indole ring:

  • The Carbonyl Anchor: A strong band at 1680–1710 cm⁻¹ .

    • Validation: If it is >1730 cm⁻¹, you likely have unhydrolyzed ester.

  • The Hydroxyl Wash: A broad, jagged absorption from 2500–3300 cm⁻¹ .

    • Validation: Look for the "fermi resonance" shoulders on the lower energy side of the C-H stretches.

  • The C-O Fingerprint: A strong stretch between 1210–1320 cm⁻¹ .[5][6]

    • Validation: This confirms the C-O single bond of the acid, distinguishing it from aldehydes or ketones.

Structural Nuance: 2-COOH vs. 3-COOH

While both isomers show similar functional group peaks, the fingerprint region (below 1500 cm⁻¹) and the exact position of the N-H stretch differ due to packing:

  • Indole-2-carboxylic acid: Often shows N-H stretching at ~3350 cm⁻¹ due to intermolecular H-bonding in a "ribbon" motif [1].

  • Indole-3-carboxylic acid: The N-H is often sharper or slightly higher if the steric bulk of the 3-position disrupts specific packing modes, though this is polymorph-dependent.

References

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.[4] Available at: [Link]

  • NIST Chemistry WebBook. 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro- (Analogous Spectral Data). Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][1][2][4][5][6][7][8][9]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[6][7] Available at: [Link]

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Comparative

A Comparative Analysis of the Melting Points of 1-Ethyl and 1-Methyl Indole-2-Carboxylic Acid Derivatives

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of pharmaceutical research, the indole scaffold remains a cornerstone for the development of novel therapeutics. The function...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical research, the indole scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of the indole core, particularly at the N1 and C2 positions, allows for the fine-tuning of a molecule's physicochemical properties, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. Among these properties, the melting point is a fundamental characteristic that provides insights into the purity, stability, and intermolecular interactions of a crystalline solid. This guide presents a comparative analysis of the melting points of 1-methyl- and 1-ethyl-indole-2-carboxylic acid, offering experimental data, detailed synthetic and analytical protocols, and a discussion of the underlying principles that govern the observed thermal behavior.

Executive Summary of Experimental Findings

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
1-Methyl-indole-2-carboxylic acidC₁₀H₉NO₂175.18212 °C (decomposes)[1]
1-Allyl-1H-indole-2-carboxylic acidC₁₂H₁₁NO₂201.22178-179 °C
1-Pentyl-1H-indole-2-carboxylic acidC₁₄H₁₇NO₂231.2991-92 °C[2]
1-Ethyl-indole-2-carboxylic acid C₁₁H₁₁NO₂ 189.21 Predicted: < 212 °C

The data clearly indicates that the melting point does not simply increase with molecular weight. The high melting point of the 1-methyl derivative suggests strong intermolecular interactions and efficient crystal lattice packing. It is anticipated that the 1-ethyl derivative will exhibit a melting point lower than that of the 1-methyl analog due to disruptions in crystal packing introduced by the slightly larger and more flexible ethyl group.

Theoretical Framework: The Influence of N-Alkylation on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules together in the crystal lattice. The primary factors influencing the melting point of the N-alkylated indole-2-carboxylic acids discussed here are:

  • Intermolecular Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, these molecules typically form hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice and results in higher melting points.

  • Van der Waals Forces: These are weaker, non-specific attractions between molecules that increase with the surface area of the molecule. Longer alkyl chains will generally lead to stronger van der Waals interactions.

  • Crystal Lattice Packing: The efficiency with which molecules can pack into a crystal lattice has a profound effect on the melting point. Symmetrical, planar molecules often pack more efficiently, leading to stronger intermolecular interactions and higher melting points. The introduction of bulkier or more flexible groups can disrupt this packing, leading to a decrease in the melting point.

For the N-alkyl indole-2-carboxylic acids, a key interplay exists between the increasing van der Waals forces with longer alkyl chains and the potential disruption of optimal crystal packing. The high melting point of the 1-methyl derivative suggests that the small methyl group does not significantly disrupt the efficient packing of the indole-2-carboxylic acid core, allowing for strong hydrogen bonding and favorable van der Waals interactions. As the alkyl chain length increases to ethyl and beyond, the increased flexibility and steric bulk of the alkyl group can interfere with the planarity and close packing of the molecules, leading to a less stable crystal lattice and a lower melting point, despite the increase in overall van der Waals forces.

Experimental Methodologies

The synthesis and analysis of these compounds require standard organic chemistry laboratory techniques. The following protocols are based on established methods for the N-alkylation of indoles and standard analytical procedures.

Synthesis of N-Alkyl Indole-2-Carboxylic Acids

The synthesis of 1-methyl- and 1-ethyl-indole-2-carboxylic acid can be achieved through a two-step process involving the N-alkylation of an indole-2-carboxylate ester followed by hydrolysis of the ester to the corresponding carboxylic acid.

Step 1: N-Alkylation of Ethyl Indole-2-carboxylate

This procedure is adapted from the work of Boraei et al.[2]

  • Reaction Setup: To a solution of ethyl indole-2-carboxylate (1.0 eq) in acetone in a round-bottom flask, add powdered potassium hydroxide (3.0 eq).

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (methyl iodide or ethyl bromide, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated ethyl indole-2-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the purified N-alkylated ethyl indole-2-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the ester has been completely consumed.

  • Acidification: Cool the reaction mixture to room temperature and then acidify with a mineral acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired N-alkyl indole-2-carboxylic acid.

Melting Point Determination

The melting point of the synthesized compounds should be determined using a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. For compounds that decompose, the decomposition temperature should be noted.

Experimental Workflow Diagram

The logical flow of the synthesis and analysis can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Analysis start Ethyl Indole-2-carboxylate step1 N-Alkylation (KOH, Acetone, Alkyl Halide) start->step1 intermediate N-Alkyl Ethyl Indole-2-carboxylate step1->intermediate step2 Ester Hydrolysis (NaOH, EtOH/H₂O, Reflux) intermediate->step2 product N-Alkyl Indole-2-carboxylic Acid step2->product analysis_start Purified Crystalline Product product->analysis_start Purification mp_determination Melting Point Determination analysis_start->mp_determination data Melting Point Data mp_determination->data

Caption: Workflow for the synthesis and melting point analysis of N-alkyl indole-2-carboxylic acids.

Conclusion and Future Directions

The substitution at the N1 position of the indole ring with different alkyl groups has a pronounced, non-linear effect on the melting point of indole-2-carboxylic acid derivatives. The high melting point of 1-methyl-indole-2-carboxylic acid highlights the importance of efficient crystal packing in determining the thermal properties of these compounds. It is predicted that 1-ethyl-indole-2-carboxylic acid will have a lower melting point than its methyl counterpart due to steric hindrance that disrupts the crystal lattice.

For drug development professionals, this understanding is critical. The melting point can influence a compound's solubility, dissolution rate, and ultimately its bioavailability. The ability to predictably modify these properties through targeted N-alkylation is a valuable tool in the optimization of lead compounds.

Future work should focus on obtaining an experimental melting point for 1-ethyl-indole-2-carboxylic acid to confirm the predicted trend. Furthermore, single-crystal X-ray diffraction studies of this series of compounds would provide invaluable insights into their solid-state packing arrangements and the specific intermolecular interactions that govern their melting behavior.

References

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Boraei, A. T. A.; El Ashry, E. S. H.; Barakat, A.; Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure of N-Substituted Indole-2-Carboxylic Acids: Unraveling Supramolecular Architectures and Their Impact on Function

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the indole-2-carboxylic acid scaffold stands as a privileged structure, forming the backbone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole-2-carboxylic acid scaffold stands as a privileged structure, forming the backbone of numerous compounds with significant biological activities. The substitution at the nitrogen atom of the indole ring (N-substitution) offers a powerful tool to modulate the physicochemical properties and, consequently, the therapeutic efficacy and material characteristics of these compounds. This guide provides an in-depth comparative analysis of the crystal structures of N-substituted indole-2-carboxylic acids, offering insights into the intricate interplay of intermolecular forces that govern their solid-state architecture. Understanding these crystalline arrangements is paramount for rational drug design, polymorphism control, and the development of novel functional materials.

The Significance of N-Substitution in Indole-2-Carboxylic Acids

The indole-2-carboxylic acid moiety is a key pharmacophore in various drug candidates, including inhibitors of HIV-1 integrase and allosteric modulators of the cannabinoid receptor 1 (CB1).[1][2] N-substitution provides a versatile handle to fine-tune several critical parameters:

  • Solubility and Bioavailability: Modification of the N-substituent can significantly alter the polarity and lipophilicity of the molecule, thereby influencing its solubility and ability to cross biological membranes.

  • Target Binding and Potency: The nature and conformation of the N-substituent can directly impact the binding affinity and selectivity of the molecule for its biological target.

  • Crystal Packing and Solid-State Properties: As we will explore in detail, the N-substituent plays a crucial role in directing the supramolecular assembly in the solid state, which in turn affects properties such as stability, dissolution rate, and mechanical behavior.

This guide will focus on the crystallographic aspects of N-substituted indole-2-carboxylic acids, providing a comparative framework to understand how different substituent classes—namely N-acyl and other N-derivatives—influence the resulting crystal structures.

Comparative Crystal Structure Analysis: The Role of the N-Substituent

The crystal packing of indole-2-carboxylic acids is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. The introduction of a substituent on the indole nitrogen atom can dramatically alter these interactions, leading to diverse supramolecular architectures.

The Unsubstituted Archetype: Indole-2-carboxylic Acid

To appreciate the impact of N-substitution, it is essential to first understand the crystal structure of the parent indole-2-carboxylic acid. Its structure reveals planar ribbons formed by intermolecular O–H···O and N–H···O hydrogen bonds.[3] In this arrangement, both the carboxylic acid proton and the indole N-H proton act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid serves as a dual acceptor.[3]

N-Acyl Indole-2-Carboxylic Acids: A Shift in Hydrogen Bonding

The introduction of an acyl group at the nitrogen atom (N-acylation) fundamentally alters the hydrogen bonding potential of the indole moiety. The N-H group is replaced by an amide functionality, which can still participate in hydrogen bonding, but the electronic and steric properties are significantly different.

One of the primary synthetic routes to N-acyl indole-2-carboxylic acids involves the direct acylation of indole-2-carboxylic acid.[4]

Table 1: Comparison of Crystallographic Data for Indole-2-Carboxylic Acid and an N-Acyl Derivative

CompoundN-SubstituentCrystal SystemSpace GroupKey Intermolecular InteractionsSupramolecular MotifReference
Indole-2-carboxylic acid-HOrthorhombicPna2₁O-H···O, N-H···O hydrogen bondsPlanar ribbons[3]
1-acetyl-1H-indole-2-carboxylic acid-COCH₃(Data not available in searches)(Data not available in searches)Expected: O-H···O hydrogen bonds forming carboxylic acid dimers; potential for C-H···O interactions involving the acetyl group.Likely dimeric structures, potentially forming chains or sheets.N/A

Note: Specific crystallographic data for a simple N-acyl indole-2-carboxylic acid was not found in the provided search results. The expected interactions are based on common supramolecular synthons.

The N-acylation eliminates the N-H donor, which in the parent compound contributes to the formation of extended ribbons. In N-acyl derivatives, the primary hydrogen bonding motif is expected to be the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. The amide carbonyl of the N-acyl group can then act as a hydrogen bond acceptor for other interactions, such as C-H···O bonds, leading to more complex three-dimensional networks.

Experimental Methodologies

The successful analysis of the crystal structures of N-substituted indole-2-carboxylic acids relies on robust synthetic and crystallographic protocols.

Synthesis of N-Substituted Indole-2-Carboxylic Acids

A general and efficient method for the synthesis of N-substituted indole-2-carboxylic acid derivatives is crucial for systematic studies.

Protocol 1: General Procedure for N-Acylation of Indole-2-Carboxylic Acid [4]

  • To a solution of indole-2-carboxylic acid in a suitable dry solvent (e.g., THF), add a base (e.g., triethylamine) and the desired acylating agent (e.g., an acid chloride or anhydride).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl indole-2-carboxylic acid.

Diagram 1: Synthetic Workflow for N-Acyl Indole-2-Carboxylic Acids

G cluster_synthesis Synthesis Indole2COOH Indole-2-carboxylic Acid Reaction Reaction Mixture Indole2COOH->Reaction AcylatingAgent Acylating Agent (e.g., Acid Chloride) AcylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Dry Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product N-Acyl Indole-2- Carboxylic Acid Purification->Product

Caption: Synthetic workflow for N-acylation.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for accurate crystal structure determination.

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified N-substituted indole-2-carboxylic acid in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone) to near saturation at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Once suitable crystals are obtained, they are mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. The collected diffraction data are then processed to solve and refine the crystal structure, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

G cluster_workflow Crystal Structure Analysis Synthesis Synthesis & Purification of Compound CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Synthesis->CrystalGrowth XrayDiffraction Single-Crystal X-ray Diffraction Data Collection CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution DataAnalysis Analysis of Crystal Packing & Intermolecular Interactions StructureSolution->DataAnalysis CrystallographicDatabase Deposition in Crystallographic Database (e.g., CCDC) DataAnalysis->CrystallographicDatabase

Caption: Workflow for crystal structure analysis.

Structure-Property Relationships: The Impact of Crystal Packing on Biological Activity

The supramolecular assembly of N-substituted indole-2-carboxylic acids in the solid state can have profound implications for their biological activity. While solution-phase interactions with the target protein are paramount, the solid-state structure influences the dissolution rate and ultimately the bioavailability of the drug substance.

For instance, in the development of HIV-1 integrase inhibitors, the crystal packing can affect the presentation of the pharmacophoric groups to the solvent upon dissolution, which can influence the kinetics of target binding.[1] A study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors highlighted that structural modifications, including those that would affect crystal packing, significantly impacted the inhibitory activity. While this study did not directly correlate the crystal structures with activity, it underscores the importance of the three-dimensional arrangement of the molecules.

Furthermore, in the context of allosteric modulators for the CB1 receptor, the conformation of the molecule in the solid state can provide valuable insights into the low-energy conformations that may be relevant for binding to the allosteric site.[2]

Diagram 3: Linking Crystal Structure to Biological Function

G cluster_relationship Structure-Property Relationship NSubstituent N-Substituent (Alkyl, Acyl, Aryl) Interactions Intermolecular Interactions (H-bonding, π-stacking) NSubstituent->Interactions Influences Packing Crystal Packing (Supramolecular Architecture) Interactions->Packing Dictates Properties Solid-State Properties (Solubility, Stability, Dissolution Rate) Packing->Properties Determines Activity Biological Activity & Bioavailability Properties->Activity Impacts

Caption: Influence of N-substituents on properties.

Conclusion and Future Directions

The N-substitution of indole-2-carboxylic acids provides a rich platform for the design of novel therapeutic agents and functional materials. This guide has highlighted the critical role of the N-substituent in directing the supramolecular assembly of these molecules in the solid state. While the crystal structure of the parent indole-2-carboxylic acid is well-characterized by its ribbon-like hydrogen-bonded network, the introduction of N-substituents, such as acyl groups, is expected to favor the formation of carboxylic acid dimers and other diverse packing motifs.

Future research in this area should focus on a systematic crystallographic investigation of a series of N-alkyl, N-acyl, and N-aryl indole-2-carboxylic acids. Such studies will enable the development of a comprehensive understanding of the structure-directing effects of different N-substituents. Furthermore, correlating these detailed structural analyses with experimental data on solubility, dissolution rates, and biological activity will provide invaluable insights for the rational design of N-substituted indole-2-carboxylic acid derivatives with optimized properties for pharmaceutical and material science applications. The ability to predict and control the crystal packing of these versatile molecules will undoubtedly accelerate the discovery and development of new and improved products.

References

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8035. [Link]

  • (Reference not found for detailed N-acyl crystal structure)
  • Morzyk-Ociepa, B., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 731-741. [Link]

  • (Reference not found for systematic N-substituted crystal structure comparison)
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-845. [Link]

  • Kulkarni, P. M., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of medicinal chemistry, 56(1), 44-59. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-6-methyl-1H-indole-2-carboxylic Acid: Proper Disposal Procedures

Executive Summary & Chemical Characterization Effective waste management of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid requires understanding its dual nature: it is an organic acid capable of proton donation and a hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

Effective waste management of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid requires understanding its dual nature: it is an organic acid capable of proton donation and a heterocycle with potential biological activity.

Unlike simple inorganic acids, this compound cannot be neutralized and flushed. Its organic framework resists rapid biodegradation in municipal water systems. Therefore, incineration via a licensed hazardous waste contractor is the only acceptable disposal route.

Physicochemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk during transfer.
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid)Incompatible with strong bases (exothermic).
Solubility Low in water; High in DMSO, MeOHDo not attempt aqueous dilution for disposal.
Stability Stable under ambient conditionsSegregate from strong oxidizers.[1]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, eye protection) required.

Pre-Disposal Segregation Strategy

Core Directive: Never mix this compound with "General Trash" or "Aqueous Waste" streams.

The Segregation Logic[1]
  • Avoid Oxidizers: Indole rings are electron-rich and susceptible to oxidative cleavage. Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can generate heat and toxic byproducts.

  • Avoid Strong Bases: While neutralization seems intuitive, mixing concentrated organic acids with hydroxide bases in a waste container can cause rapid heating and spattering.

  • Halogenation Check: This specific molecule contains no halogens (Cl, Br, F, I). It should be segregated into Non-Halogenated waste streams to reduce disposal costs, unless it is already dissolved in a halogenated solvent (e.g., DCM).

Waste Stream Decision Matrix

The following logic flow dictates the correct containerization based on the compound's current state.

DisposalWorkflow Start Waste Material: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Organic Waste' IsSolid->SolidContainer SolventCheck Identify Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloBin Container: Safety Can / Glass Label: 'Halogenated Organic Waste' HaloSolvent->HaloBin NonHaloBin Container: Safety Can / Glass Label: 'Non-Halogenated Organic Waste' NonHaloSolvent->NonHaloBin

Figure 1: Decision matrix for segregating indole-carboxylic acid waste based on solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-stock, weighing boat residues, or spill cleanup materials.

  • PPE Verification: Don Nitrile gloves, safety glasses, and a lab coat.[2] If handling >10g of fine powder, use a fume hood or N95 mask to prevent inhalation.

  • Container Selection: Select a clean, wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Why? Narrow necks increase spill risk during powder transfer.

  • Transfer: Carefully transfer the solid into the container.

    • Note: Do not fill more than 80% capacity.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid.

    • Hazards: Irritant (Check "Toxic" or "Irritant" box).

    • Constituents: 100%.

  • Secondary Containment: Place the jar in a secondary bin until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for HPLC waste, mother liquors, or dissolved samples.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: If pH < 2, the waste is Corrosive .[3][4] If pH is 3–10, it is generally Flammable/Toxic depending on the solvent.

    • Action: Record the pH on the waste tag. Do not attempt to neutralize in the waste container.[5]

  • Solvent Compatibility Check:

    • Ensure the waste container does not contain oxidizing acids (Nitric, Chromic).[5]

  • Pouring:

    • Use a funnel.

    • Pour slowly to avoid splashing.

    • Close the latch/cap immediately after use to prevent volatile emissions (EPA requirement).

  • Rinsing:

    • Rinse the original glassware with a small volume of compatible solvent (e.g., Acetone).

    • Add this rinse to the same waste container. Do not pour rinsate down the drain.

Regulatory Compliance & Documentation

RCRA Waste Classification (USA)

While 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is not explicitly P-listed or U-listed, it is regulated based on Characteristics :

  • Solid Form: Often classified as "Non-Regulated Chemical Waste" by federal standards, but many state/local regulations (e.g., California, Massachusetts) require it to be treated as hazardous due to aquatic toxicity potential. Best Practice: Manage as Hazardous Waste.

  • Liquid Form: Classification is driven by the solvent.

    • Ethanol/Methanol solution:D001 (Ignitable).[3][4]

    • Chloroform solution:D022 (Toxic/Chloroform) + F-codes (Spent Solvents).

Labeling Requirements

Every container must meet the "3 C's" of compliance:

  • Contents: Full chemical name (No abbreviations/formulas).

  • Composition: Approximate % of ingredients (e.g., "1% Indole acid, 99% Methanol").

  • Contact: Date and Generator Name.

Emergency Spill Response

For spills < 50g/50mL. For larger spills, evacuate and contact EHS.

  • Isolate: Mark the area.[2][6]

  • PPE: Double glove (Nitrile).

  • Solid Spill:

    • Cover with wet paper towels to prevent dust dispersion.

    • Scoop into a bag/jar.

    • Wipe surface with soap and water.

  • Liquid Spill:

    • Cover with absorbent pads or vermiculite.

    • Do not use paper towels if the solvent is an oxidizer (unlikely here, but good habit).

    • Place used absorbents into a solid waste bin labeled "Debris contaminated with [Solvent Name]".

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][4] [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Chemical Waste Guidelines: Organic Acids.[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

[1] Executive Safety Assessment & Hazard Profiling As researchers, we often handle intermediate building blocks like 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid with a "standard organic" mindset.[1] However, the carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment & Hazard Profiling

As researchers, we often handle intermediate building blocks like 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid with a "standard organic" mindset.[1] However, the carboxylic acid moiety combined with the indole core necessitates a specific risk management strategy.

Based on the structural analogs (Indole-2-carboxylic acid derivatives) and standard safety data for this chemical class, this compound is classified as an Irritant with potential cumulative risks.[1]

Core Hazard Profile (GHS Classification)
Hazard TypeCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic functionality (

) can disrupt the stratum corneum, leading to dermatitis.[1]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Fine dust particles are highly reactive with mucosal moisture, causing acute inflammation.
Respiratory H335 May cause respiratory irritation.[3][4]Inhalation of micronized dust triggers upper respiratory tract inflammation.

Critical Note: As a research chemical, the toxicological properties (LD50, chronic toxicity) may not be fully investigated. We apply the Precautionary Principle , treating the substance as potentially more hazardous than currently classified [1].

The PPE Firewall: Selection Matrix

Effective protection relies on the "Barrier-to-Hazard" match.[1] Standard latex gloves are insufficient for organic acid solutions.

PPE Specification Table
Body AreaRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Class II Biological Safety Cabinet or Chemical Fume Hood.[1]Capture Velocity: Maintain >100 fpm (0.5 m/s) face velocity to prevent dust escape during weighing [2].
Respiratory N95/P100 Respirator (Secondary) Only if weighing outside a hood (not recommended).Particulate filtration efficiency of 95%+ is required if engineering controls fail.
Hands (Solid) Nitrile Gloves (Disposable) Thickness:

0.11 mm (4-5 mil).[1]
Excellent resistance to dry organic powders. Prevents skin absorption of the solid.[6]
Hands (Soln) Double Gloving or Barrier Laminate Dependent on Solvent.Indoles are often dissolved in DMSO or DMF. WARNING: DMSO permeates nitrile in <5 mins, carrying the solute through the skin [3].
Eyes Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Cotton/Poly Blend) Buttoned to the neck.Provides a sacrificial layer against spills. Long sleeves required to cover wrists.

Operational Protocols: Step-by-Step

A. Solid Handling & Weighing (The "Static" Risk)

Indole derivatives are often fluffy, electrostatic solids. Static discharge can cause powder to "jump" from spatulas, creating an aerosol hazard.

  • Engineering Control: Perform all weighing inside a certified fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance chamber if the powder is flighty.

  • Transfer: Use a weighing boat or funnel. Never weigh directly into the final reaction vessel if it requires removing the vessel from the hood.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.

B. Solubilization (The Permeation Risk)

Once dissolved, the risk profile shifts from inhalation to dermal absorption.

  • Scenario: Dissolving in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1]

  • Risk: These aprotic solvents are skin-permeable carriers.[1] If they dissolve the indole, they will carry it through your gloves and skin into the bloodstream.

  • Protocol:

    • Double Glove: Wear two pairs of nitrile gloves.

    • Change Frequency: Immediately change the outer glove upon any splash.

    • Alternative: For high-volume handling (>100 mL), use Silver Shield/4H (Laminate) gloves, which offer >4 hour breakthrough time for DMSO [3].

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, distinguishing between solid and solution states.

SafetyProtocol Start Start: Handling 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Powder Solution SOLUTION (Dissolved) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood REQUIRED 2. Anti-static tools 3. Goggles (Seal) Solid->Weighing SolventCheck Check Solvent Type Solution->SolventCheck DustControl Dust Control: Wet wipe balance after use Weighing->DustControl Disposal Disposal: Segregate into Acidic/Organic Waste DustControl->Disposal StandardSolvent Standard (MeOH, Water, EtOAc): Single Nitrile Glove OK SolventCheck->StandardSolvent Volatile/Non-permeating CarrierSolvent Carrier (DMSO, DMF): High Permeation Risk SolventCheck->CarrierSolvent Skin Penetrating StandardSolvent->Disposal DoubleGlove Action: Double Glove (Nitrile) OR Laminate Gloves CarrierSolvent->DoubleGlove DoubleGlove->Disposal

Figure 1: Operational safety logic flow. Note the critical decision point regarding solvent selection, which dictates glove protocol.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not dry sweep. This generates dust. Cover with wet paper towels or use a HEPA-filtered vacuum.[1]

  • Solution Spill: Absorb with vermiculite or spill pads. If dissolved in DMSO, treat the waste as "Toxic via Dermal Absorption."

Waste Disposal

This compound contains a carboxylic acid and a nitrogen heterocycle.

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid: Solid Hazardous Waste container.

    • Solution: Organic Solvent Waste (Halogenated vs. Non-Halogenated depending on solvent).

    • Labeling: Clearly label as "Organic Acid / Irritant." Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic neutralization may occur [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA Fact Sheet. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. (Data specifically regarding DMSO breakthrough times). [Link]

Sources

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